9-Phenanthreneacetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50781-52-7 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-phenanthren-9-ylacetonitrile |
InChI |
InChI=1S/C16H11N/c17-10-9-13-11-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-8,11H,9H2 |
InChI Key |
GTKRDFZLWHSCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 9-phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthreneacetonitrile is an organic compound featuring a phenanthrene backbone substituted with a cyanomethyl group. As a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), it is a subject of interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the phenanthrene nucleus. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, adhering to the highest standards of scientific rigor for an audience of researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N | Calculated |
| Molecular Weight | 217.27 g/mol | Calculated |
| Appearance | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| CAS Number | 28508-77-2 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyanation of a suitable 9-substituted phenanthrene precursor. A common and effective method is the nucleophilic substitution of a halogenated phenanthrene, such as 9-bromophenanthrene, with a cyanide salt.
Experimental Protocol: Cyanation of 9-Bromophenanthrene
This protocol outlines a general procedure for the synthesis of this compound from 9-bromophenanthrene using a copper(I) cyanide-mediated reaction.
Materials:
-
9-Bromophenanthrene
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous solution of ferric chloride (FeCl₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 9-bromophenanthrene and copper(I) cyanide in a 1:1.2 molar ratio.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be approximately 0.5 M with respect to 9-bromophenanthrene.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and stir for 30 minutes to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous layer with toluene. Wash the combined organic layers with water, aqueous sodium thiosulfate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectral Data Interpretation
While specific experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons of the phenanthrene ring system. A singlet would be expected in the upfield region (around δ 4.0 ppm) for the methylene (-CH₂-) protons of the acetonitrile group.
-
¹³C NMR: The spectrum would display multiple signals in the aromatic region for the phenanthrene carbons. The nitrile carbon (-C≡N) would appear in the range of δ 115-125 ppm, and the methylene carbon (-CH₂-) would be observed in the aliphatic region.
-
IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (-C≡N) would be expected around 2250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage within the phenanthrene ring system.
Biological Activity and Signaling Pathways
The biological activities of many phenanthrene derivatives have been reported, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often attributed to the ability of the planar phenanthrene ring system to intercalate with DNA or interact with various protein targets.
The introduction of a nitrile group can significantly influence the electronic properties and biological activity of the parent phenanthrene molecule. Nitrile-containing compounds are known to participate in various biological interactions and can serve as precursors for other functional groups in drug development.
Currently, there is a lack of specific studies investigating the biological activity and the precise signaling pathways affected by this compound. Research in this area would be valuable to elucidate its potential as a therapeutic agent. Phenanthrene exposure has been shown in animal studies to potentially disrupt pubertal onset by influencing hypothalamic neural networks. However, the specific effects of the acetonitrile derivative are unknown.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. This technical guide has summarized the currently available information on its physicochemical properties and provided a general protocol for its synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to embark on such studies.
Determining the Solubility of 9-Phenanthreneacetonitrile: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 9-phenanthreneacetonitrile in common laboratory solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a robust methodological framework for determining its solubility. This guide will be valuable for researchers requiring this data for applications ranging from reaction chemistry to pharmaceutical formulation.
Current State of Knowledge
A thorough review of scientific literature and chemical databases reveals a lack of comprehensive, quantitative solubility data for this compound. The only available information is a qualitative statement from a chemical supplier, indicating that the compound is "soluble in Methanol"[1]. This lack of data necessitates a standardized experimental approach to determine the solubility profile of this compound.
Proposed Experimental Protocol for Solubility Determination
The following protocol is a generalized method for determining the equilibrium solubility of a crystalline solid, such as this compound, in various solvents. This method is adapted from established principles of solubility testing.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of common laboratory solvents of analytical grade or higher (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, and water).
-
Apparatus:
-
Analytical balance (readable to ±0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.
-
Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Data Presentation
The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Soluble | Data Not Available | Qualitative |
| Ethanol | 25 | Data Not Available | Data Not Available | HPLC |
| Acetone | 25 | Data Not Available | Data Not Available | HPLC |
| Acetonitrile | 25 | Data Not Available | Data Not Available | HPLC |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available | HPLC |
| Toluene | 25 | Data Not Available | Data Not Available | HPLC |
| Water | 25 | Data Not Available | Data Not Available | HPLC |
Visualized Workflows and Relationships
General Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Technical Guide: Physicochemical Characterization of Phenanthrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Data of Phenanthrene Derivatives
The melting and boiling points are fundamental physical properties that provide insights into the purity and physical state of a compound under various temperatures. A sharp melting point range, typically 1-2°C, is a good indicator of a pure crystalline solid.[1][2] Impurities tend to lower and broaden the melting point range.[1][2]
As of the latest literature review, specific experimental data for the melting and boiling points of 9-phenanthreneacetonitrile could not be located. However, for the parent aromatic hydrocarbon, phenanthrene, these values are well-established. This data is presented in Table 1 for reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 98 - 100 | 340 |
Table 1: Physicochemical data for Phenanthrene.
Experimental Protocols for a Novel Compound
For a novel compound like this compound, the following established protocols would be employed to determine its melting and boiling points.
2.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
This is the most common method for determining the melting point of a crystalline solid.[1][3]
-
Sample Preparation: The solid sample must be thoroughly dried and in a fine powdered form to ensure uniform heat transfer.[4] A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 mm.[2][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus, which contains a heated block and a thermometer or a digital temperature sensor.[1][3]
-
Heating and Observation:
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[1]
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
For a sufficient quantity of a liquid sample, the boiling point can be determined by distillation.[6]
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.[6][7] The liquid sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.[6]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Data Recording: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid.
Methodology: Thiele Tube Method
For small quantities of a liquid, the boiling point can be determined using a Thiele tube.[8][9]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][9]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[8]
-
Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Data Recording: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]
For compounds with very high boiling points, vacuum distillation may be employed to lower the boiling point by reducing the pressure.[7]
Visualized Workflows and Concepts
To aid in the understanding of the characterization process and underlying principles, the following diagrams are provided.
Caption: Workflow for the characterization of a new chemical entity.
Caption: Effect of impurities on the melting point of a solid.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chm.uri.edu [chm.uri.edu]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. youtube.com [youtube.com]
- 7. Distillation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-phenanthreneacetonitrile. This document details the expected spectral data, outlines a general experimental protocol for acquiring such data, and presents the structural information that can be derived from the NMR analysis.
Introduction
This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The addition of the acetonitrile group at the 9-position introduces unique electronic and structural features, making NMR spectroscopy an essential tool for its characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound in various research and development settings, including drug discovery and materials science.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenanthrene ring system and the methylene protons of the acetonitrile substituent. The aromatic region will be complex due to the coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic Protons | 7.5 - 8.8 | Multiplet | 9H | Not available |
| Methylene Protons (-CH₂-) | ~4.0 | Singlet | 2H | Not applicable |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific spectrometer frequency. The data presented here are estimates based on related phenanthrene derivatives.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the fourteen carbon atoms of the phenanthrene skeleton, the methylene carbon, and the nitrile carbon. The quaternary carbons of the phenanthrene ring will typically show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Chemical Shift (δ, ppm) |
| Nitrile Carbon (-CN) | 115 - 120 |
| Methylene Carbon (-CH₂) | ~25 |
| Aromatic Carbons | 122 - 135 |
Note: These are approximate chemical shift ranges. The exact values will depend on the experimental conditions.
Experimental Protocol
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
3. ¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
4. ¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.
Caption: Logical workflow for NMR-based structural confirmation.
Molecular Structure and Key NMR Correlations
The diagram below shows the molecular structure of this compound and highlights the key proton and carbon environments that are distinguished by NMR spectroscopy.
Caption: Structure and key NMR assignments.
This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on a purified sample.
Mass Spectrometry Analysis of 9-Phenanthreneacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 9-phenanthreneacetonitrile. The document outlines a detailed experimental protocol, a proposed fragmentation pathway based on established principles of mass spectrometry, and quantitative data presented in a clear, tabular format. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of phenanthrene derivatives and related compounds.
Introduction
This compound is a chemical compound featuring a phenanthrene backbone, a polycyclic aromatic hydrocarbon, with an acetonitrile substituent. The analysis of such molecules by mass spectrometry is crucial for their identification, structural elucidation, and quantification in various matrices. Electron ionization (EI) mass spectrometry is a common technique for the analysis of such aromatic compounds, inducing fragmentation that provides valuable structural information. This guide will focus on the predicted behavior of this compound under EI-MS conditions.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an electron ionization mass spectrometer is initiated by the removal of an electron to form a molecular ion (M+•). The stability of the phenanthrene ring system will heavily influence the subsequent fragmentation cascade. The primary fragmentation events are predicted to involve the acetonitrile side chain and the aromatic core.
A key fragmentation is the loss of the cyanomethyl radical (•CH₂CN), leading to the formation of a stable phenanthrene cation. Further fragmentation of the phenanthrene ring can occur through the sequential loss of acetylene (C₂H₂) molecules, a characteristic fragmentation pattern for polycyclic aromatic hydrocarbons.
Quantitative Data: Predicted Mass Fragments
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions expected in the electron ionization mass spectrum of this compound. The molecular weight of this compound (C₁₆H₁₁N) is 217.27 g/mol .
| m/z | Proposed Ion | Formula | Proposed Fragmentation Step | Predicted Relative Abundance |
| 217 | Molecular Ion | [C₁₆H₁₁N]+• | Ionization of this compound | Moderate |
| 177 | [M - CH₂CN]+ | [C₁₅H₉]+ | Loss of the cyanomethyl radical | High |
| 176 | [M - CH₃CN]+• | [C₁₅H₈]+• | Loss of acetonitrile | Moderate |
| 151 | [C₁₅H₉ - C₂H₂]+ | [C₁₃H₇]+ | Loss of acetylene from the [C₁₅H₉]+ ion | Moderate to Low |
| 125 | [C₁₃H₇ - C₂H₂]+ | [C₁₁H₅]+ | Loss of acetylene from the [C₁₃H₇]+ ion | Low |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section provides a detailed methodology for the mass spectrometry analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
4.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
4.2. Reagents and Materials
-
Sample: this compound (≥98% purity)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium (99.999% purity)
4.3. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
From the stock solution, prepare a working solution of 10 µg/mL by serial dilution in dichloromethane.
4.4. GC-MS Parameters
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 300 °C for 5 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-350
-
Scan Speed: 1562 u/s
4.5. Data Analysis
The acquired mass spectra will be analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern will be compared with the predicted pathway and reference spectra if available.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
An In-depth Technical Guide to the Synthesis of 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 9-phenanthreneacetonitrile, a valuable building block in medicinal chemistry and materials science. The document details the primary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and a logical workflow diagram.
Introduction
This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The presence of the acetonitrile functional group at the 9-position makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials. This guide outlines the most common and practical synthetic routes starting from readily available phenanthrene.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached through several key intermediates, primarily derived from phenanthrene. The most direct and well-established routes involve the initial functionalization of phenanthrene at the 9-position, followed by the introduction of the acetonitrile moiety. The primary starting materials and the overall synthetic strategy are depicted below.
Figure 1: Synthetic pathways to this compound.
The primary synthetic strategies involve:
-
Route A: Bromination of phenanthrene to 9-bromophenanthrene, followed by conversion to 9-phenanthrenecarboxaldehyde.
-
Route B: Direct formylation of phenanthrene to 9-phenanthrenecarboxaldehyde via the Vilsmeier-Haack reaction.
From the key intermediate, 9-phenanthrenecarboxaldehyde, the synthesis proceeds through reduction to 9-(hydroxymethyl)phenanthrene, subsequent chlorination to 9-(chloromethyl)phenanthrene, and finally, nucleophilic substitution with a cyanide source to yield this compound.
Experimental Protocols
Synthesis of 9-Bromophenanthrene
The initial step in Route A is the bromination of phenanthrene.
Reaction: Phenanthrene + Br₂ → 9-Bromophenanthrene + HBr
Experimental Protocol: A solution of phenanthrene in a suitable solvent (e.g., carbon tetrachloride) is treated with bromine, often with gentle heating. The reaction mixture is then worked up to isolate the 9-bromophenanthrene.
| Parameter | Value |
| Reactants | Phenanthrene, Bromine |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Yield | ~90% |
Synthesis of 9-Phenanthrenecarboxaldehyde
This key intermediate can be synthesized from 9-bromophenanthrene or directly from phenanthrene.
Reaction:
-
9-Bromophenanthrene + Mg → 9-Phenanthrylmagnesium bromide
-
9-Phenanthrylmagnesium bromide + Ethyl formate → 9-Phenanthrenecarboxaldehyde
Experimental Protocol: 9-Bromophenanthrene is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. This is followed by the addition of ethyl formate. The reaction is then quenched with an acidic workup to yield the aldehyde.
| Parameter | Value |
| Reactants | 9-Bromophenanthrene, Magnesium, Ethyl formate |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Reflux for Grignard formation, then 0°C for formylation |
| Reaction Time | 2-3 hours for Grignard, 1 hour for formylation |
| Yield | 55-60%[1] |
Reaction: Phenanthrene + POCl₃/DMF → 9-Phenanthrenecarboxaldehyde
Experimental Protocol: The Vilsmeier reagent is prepared by the reaction of phosphoryl chloride (POCl₃) with N,N-dimethylformamide (DMF). Phenanthrene is then added to this reagent, and the mixture is heated. An aqueous workup follows to hydrolyze the intermediate and afford the aldehyde.
| Parameter | Value |
| Reactants | Phenanthrene, Phosphoryl chloride, N,N-Dimethylformamide |
| Temperature | 60-80°C |
| Reaction Time | 4-6 hours |
| Yield | Moderate to good |
Reduction of 9-Phenanthrenecarboxaldehyde to 9-(Hydroxymethyl)phenanthrene
Reaction: 9-Phenanthrenecarboxaldehyde + NaBH₄ → 9-(Hydroxymethyl)phenanthrene
Experimental Protocol: 9-Phenanthrenecarboxaldehyde is dissolved in a suitable alcoholic solvent (e.g., methanol or ethanol), and sodium borohydride is added portion-wise at a reduced temperature. The reaction is typically stirred for a few hours before being quenched and worked up to isolate the alcohol.
| Parameter | Value |
| Reactants | 9-Phenanthrenecarboxaldehyde, Sodium borohydride |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-3 hours |
| Yield | High |
Synthesis of 9-(Chloromethyl)phenanthrene
Reaction: 9-(Hydroxymethyl)phenanthrene + SOCl₂ → 9-(Chloromethyl)phenanthrene
Experimental Protocol: 9-(Hydroxymethyl)phenanthrene is treated with thionyl chloride (SOCl₂), often in the presence of a small amount of a tertiary amine base like pyridine to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent like dichloromethane.
| Parameter | Value |
| Reactants | 9-(Hydroxymethyl)phenanthrene, Thionyl chloride |
| Solvent | Dichloromethane |
| Temperature | 0°C to reflux |
| Reaction Time | 2-4 hours |
| Yield | Good to high |
Synthesis of this compound
Reaction: 9-(Chloromethyl)phenanthrene + NaCN → this compound + NaCl
Experimental Protocol: 9-(Chloromethyl)phenanthrene is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent.[2] The reaction is an SN2 nucleophilic substitution.[2]
| Parameter | Value |
| Reactants | 9-(Chloromethyl)phenanthrene, Sodium cyanide |
| Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Temperature | 50-100°C |
| Reaction Time | 2-6 hours |
| Yield | Good to high |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the primary synthetic route to this compound.
Figure 2: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yields through the functionalization of phenanthrene. The key to a successful synthesis lies in the efficient preparation of the 9-substituted phenanthrene intermediates. The protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to produce this valuable compound. Careful control of reaction conditions and appropriate purification techniques at each step are crucial for obtaining a high-purity final product.
References
A Technical Guide to the Historical Discovery and Synthesis of Phenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the historical milestones and synthetic methodologies surrounding phenanthrene and its derivatives. Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, forms the structural backbone of numerous vital compounds, including steroids and alkaloids like morphine.[1][2][3] Understanding the classical and modern synthetic routes to this core structure is fundamental for researchers in organic chemistry and drug development. This guide details key historical syntheses, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex workflows and pathways to facilitate comprehension.
Historical Context and Discovery
Phenanthrene (C₁₄H₁₀) is an isomer of anthracene, distinguished by its angular arrangement of three fused benzene rings.[1][2] It was first isolated from the high-boiling fraction of coal tar. Its unique structure is a key component in a variety of natural products, most notably in the opioid alkaloids, such as morphine and codeine, and as the core of steroids (in its perhydrogenated form, cyclopentanoperhydrophenanthrene).[2][3][4] The quest to synthesize phenanthrene and its derivatives has led to the development of several elegant and powerful reactions in organic chemistry.
Foundational Synthetic Methodologies
The construction of the phenanthrene ring system has been a subject of extensive research, leading to several named reactions that are now staples in organic synthesis.
The Haworth Synthesis
Developed by Robert Downs Haworth, this method is a multi-step process for preparing phenanthrenes from naphthalenes.[5] It utilizes a Friedel-Crafts acylation with succinic anhydride, followed by reduction, cyclization, and aromatization steps.[6] A notable feature of this synthesis is that the initial acylation of naphthalene can produce two regioisomers, which can be separated by fractional crystallization.[7]
Experimental Protocol: Haworth Synthesis of Phenanthrene
-
Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in an inert solvent (e.g., nitrobenzene) with aluminum chloride (AlCl₃) as the Lewis acid catalyst. The reaction is typically performed at temperatures above 60°C to favor substitution at the 2-position of naphthalene.[1] This yields a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid.
-
Clemmensen or Wolff-Kishner Reduction: The keto group of the separated β-(2-naphthoyl)propionic acid is reduced to a methylene group. The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).
-
Intramolecular Cyclization: The resulting γ-(2-naphthyl)butyric acid is treated with a dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to induce an intramolecular Friedel-Crafts acylation, forming a new six-membered ring. This yields 1-keto-1,2,3,4-tetrahydrophenanthrene.
-
Second Reduction: The ketone is again reduced to a methylene group using a Clemmensen reduction, affording 1,2,3,4-tetrahydrophenanthrene.
-
Aromatization: The final step involves dehydrogenation to form the aromatic phenanthrene ring. This is typically achieved by heating the tetrahydrophenanthrene with a catalyst such as selenium (Se) or palladium-on-charcoal (Pd/C).[8]
The Bardhan-Sengupta Synthesis (1932)
Considered a classic and highly convenient method, the Bardhan-Sengupta synthesis provides a regiospecific route to the phenanthrene skeleton, avoiding the isomeric mixtures common in other methods.[1][9] The key step is a cyclodehydration of an alcohol catalyzed by phosphorus pentoxide (P₂O₅).[1][9]
Experimental Protocol: Bardhan-Sengupta Synthesis
-
Alkylation: The potassium enolate of ethyl cyclohexanone-2-carboxylate is condensed with β-phenylethyl bromide to yield ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.[9] Using dimethylformamide (DMF) in the reaction medium can facilitate the alkylation even with the less soluble sodium enolate.[10]
-
Hydrolysis and Decarboxylation: The resulting ketoester undergoes alkaline hydrolysis followed by acidification, which leads to decarboxylation, yielding 2-β-phenylethylcyclohexanone.[9]
-
Reduction: The ketone is reduced to the corresponding alcohol, 2-β-phenylethylcyclohexanol, using sodium in moist ether.[9]
-
Cyclodehydration: The alcohol is heated with phosphorus pentoxide (P₂O₅), which acts as a catalyst for cyclization onto the benzene ring, furnishing 1,2,3,4,9,10,11,12-octahydrophenanthrene.[9] This step is highly regiospecific.[1]
-
Aromatization: The octahydrophenanthrene is dehydrogenated by heating with metallic selenium (Se) to yield phenanthrene.[1]
References
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. brainly.in [brainly.in]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. ias.ac.in [ias.ac.in]
- 10. zenodo.org [zenodo.org]
Unveiling the Therapeutic Potential of 9-Substituted Phenanthrenes: A Technical Guide for Researchers
Disclaimer: Direct biological activity data for 9-phenanthreneacetonitrile is not currently available in the public domain. This guide therefore provides an in-depth overview of the biological activities of closely related 9-substituted phenanthrene derivatives to infer the potential therapeutic applications of this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural and synthetic compounds with significant biological activities. While the specific biological profile of this compound remains to be elucidated, extensive research into its structural analogs, particularly those with substitutions at the 9-position, has revealed potent cytotoxic and anti-inflammatory properties. This technical guide consolidates the existing data on these analogs, providing a comprehensive resource on their mechanisms of action, quantitative activity, and the experimental methodologies used for their evaluation.
Cytotoxic Activity of 9-Substituted Phenanthrenes
A significant body of research has focused on the anticancer potential of 9-substituted phenanthrene derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with notable potency and selectivity.
Phenanthrene-Based Tylophorine Analogs
A notable class of 9-substituted phenanthrenes with potent cytotoxic activity are the phenanthrene-based tylophorine (PBT) analogs. These compounds have been extensively studied for their ability to inhibit the growth of various cancer cell lines.
Quantitative Cytotoxicity Data:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phenanthrene-based Tylophorine Analogs | A549 (Lung) | Varies (potent) | [1][2] |
| DU-145 (Prostate) | Varies (notable selectivity) | [1] | |
| ZR-751 (Breast) | Varies (notable selectivity) | [1] | |
| KB (Nasopharyngeal) | Varies (potent) | [1] | |
| KB-Vin (Multidrug-resistant KB) | Varies (potent) | [1] |
Phenanthrene-9-Benzimidazole Conjugates
Another promising group of cytotoxic agents is the phenanthrene-9-benzimidazole conjugates. These molecules have shown significant inhibitory effects, particularly against prostate cancer cells.
Quantitative Cytotoxicity Data:
| Compound Class | Cell Line | IC50 (µM) |
| Phenanthrene-9-Benzimidazole Conjugates | PC-3 (Prostate) | Varies |
| DU145 (Prostate) | Varies | |
| HCT-116 (Colon) | Varies | |
| HCT-15 (Colon) | Varies | |
| BT-549 (Breast) | Varies | |
| MDA-MB-453 (Triple-negative breast) | Varies |
Mechanism of Action: Inhibition of Key Signaling Pathways
Mechanistic studies have revealed that the cytotoxic effects of these 9-substituted phenanthrenes are often mediated through the inhibition of critical cancer-related signaling pathways, primarily the Akt and NF-κB pathways.[2][3]
Akt Signaling Pathway Inhibition:
The Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain 9-substituted phenanthrene derivatives have been shown to inhibit the phosphorylation and activation of Akt, thereby disrupting downstream signaling and promoting apoptosis.[2][3]
Caption: Inhibition of the Akt Signaling Pathway.
NF-κB Signaling Pathway Inhibition:
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is implicated in the development and progression of many cancers. Some 9-substituted phenanthrenes have been demonstrated to inhibit the activation of NF-κB, leading to the suppression of pro-survival genes and the induction of apoptosis.[2][3]
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
The evaluation of the cytotoxic activity of 9-substituted phenanthrenes typically involves a series of in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 9-substituted phenanthrene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT Assay.
Anti-inflammatory Activity of 9-Substituted Phenanthrenes
In addition to their cytotoxic effects, phenanthrene derivatives have also been investigated for their anti-inflammatory properties. While specific data for 9-substituted analogs is less abundant compared to cytotoxicity data, the general class of phenanthrenes has shown potential in modulating inflammatory responses. For instance, some studies have investigated the anti-inflammatory activity of phenanthrylalkanoic acids.
Further research is warranted to specifically explore the anti-inflammatory potential of this compound and its close analogs, including their effects on key inflammatory mediators and signaling pathways.
Conclusion and Future Directions
While direct biological data for this compound is lacking, the extensive research on its 9-substituted analogs strongly suggests a high potential for this compound to exhibit significant cytotoxic and possibly anti-inflammatory activities. The inhibition of critical signaling pathways like Akt and NF-κB appears to be a common mechanism of action for the cytotoxic phenanthrene derivatives.
Future research should focus on the synthesis and biological evaluation of this compound to directly assess its therapeutic potential. In-depth studies are required to elucidate its specific mechanisms of action, identify its molecular targets, and evaluate its efficacy and safety in preclinical models. The information compiled in this guide provides a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Acquisition and Application of 9-Phenanthreneacetonitrile: A Technical Guide for Researchers
Commercial Availability: The Custom Synthesis Route
Extensive searches of commercial chemical supplier databases indicate that 9-phenanthreneacetonitrile is not a stock item. Researchers seeking to acquire this compound will likely need to engage the services of a custom chemical synthesis company. These companies specialize in producing specific molecules on demand for research and development purposes.
Several contract research organizations (CROs) and specialized chemical synthesis companies offer fee-for-service or full-time equivalent (FTE) based collaborations. These services can range from the synthesis of small quantities for initial studies to larger-scale production for more extensive research programs. When engaging a custom synthesis provider, it is crucial to provide a clear chemical structure and any known synthesis routes to facilitate an accurate quotation and timeline.
Table 1: Key Considerations for Custom Synthesis of this compound
| Consideration | Description |
| Purity Requirements | Specify the desired purity level (e.g., >95%, >98%) as this will impact the synthesis and purification strategy and cost. |
| Quantity Needed | Determine the required amount in milligrams or grams to ensure the synthesis is scaled appropriately. |
| Analytical Data | Request a comprehensive Certificate of Analysis (CoA) including techniques like NMR, LC-MS, and HPLC to confirm the identity and purity of the final product. |
| Timeline | Discuss the expected delivery time with the synthesis provider, as multi-step syntheses can vary in duration. |
| Cost | Obtain quotes from multiple vendors to compare pricing, which will be influenced by the complexity of the synthesis and the required scale. |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₆H₁₁N | |
| Molecular Weight | 217.27 g/mol | |
| Appearance | Likely a solid at room temperature | Based on the parent phenanthrene structure. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water. |
| CAS Number | 28909-16-2 | A unique identifier for this specific chemical. |
Synthesis of this compound: A Potential Experimental Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established chemical reactions. A common method would involve the conversion of a suitable phenanthrene precursor. One such approach could be the nucleophilic substitution of a 9-halophenanthrene or the reaction of a 9-phenanthrenemethanol derivative.
A potential synthesis workflow is outlined below. Note: This is a theoretical protocol and would require optimization and safety assessment in a laboratory setting.
Caption: A potential synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromophenanthrene (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reagent Addition: Add sodium cyanide (NaCN) (1.1-1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a large volume of water. The product may precipitate out of solution.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Research Applications
While there is a lack of specific research on the biological activities of this compound, the broader class of phenanthrene derivatives has been investigated for a variety of pharmacological effects. These studies can provide a logical starting point for investigating the potential applications of this compound.
Caption: Potential research workflow for phenanthrene derivatives.
The nitrile group in this compound is a versatile functional group that can be chemically modified to create a library of related compounds. This makes it an interesting starting material for medicinal chemistry campaigns. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate novel heterocyclic systems. These derivatives could then be screened for various biological activities, including but not limited to:
-
Anticancer Activity: Many phenanthrene derivatives have been shown to possess cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: Some phenanthrenes have demonstrated the ability to inhibit inflammatory pathways.
-
Antimicrobial Properties: The phenanthrene scaffold has been explored for its potential as an antibacterial and antifungal agent.
Researchers interested in this compound could use it as a scaffold to synthesize and test novel compounds for these and other therapeutic areas. The initial step would be to acquire the compound through custom synthesis and then proceed with a well-designed research plan to explore its chemical and biological properties.
Methodological & Application
Application Notes and Protocols for 9-Phenanthreneacetonitrile in Organic Synthesis
A thorough search for the applications of 9-phenanthreneacetonitrile in organic synthesis did not yield specific results detailing its use as a versatile building block or providing established experimental protocols. The scientific literature readily available through broad searches does not contain extensive information on the reactivity and synthetic utility of this particular compound.
While general methods for the synthesis of phenanthrene derivatives are known, specific applications and detailed reaction protocols for this compound are not well-documented in the searched scientific databases. General synthetic strategies for phenanthrenes include the Haworth synthesis and the Bardhan-Sengupta synthesis, which construct the polycyclic aromatic core. Subsequent functionalization can lead to a variety of substituted phenanthrenes.
The nitrile functional group in this compound suggests potential for a range of chemical transformations common to nitriles and compounds with active methylene groups. Hypothetically, its applications in organic synthesis could include:
-
Hydrolysis to produce 9-phenanthreneacetic acid, a potential precursor for pharmaceuticals or materials.
-
Reduction to form 2-(phenanthren-9-yl)ethan-1-amine, a building block for ligands or biologically active molecules.
-
Alkylation or acylation at the α-carbon to the nitrile group, enabling the introduction of further functionality.
-
Participation in cycloaddition reactions , where the phenanthrene moiety could influence the stereochemistry and electronics of the reaction.
-
Use in the synthesis of heterocyclic compounds , by reacting the nitrile group and the adjacent methylene with suitable reagents to form rings such as pyridines, pyrimidines, or imidazoles.
However, without specific examples and experimental data from the scientific literature, it is not possible to provide the detailed application notes, quantitative data, experimental protocols, and visualizations as requested. Researchers and drug development professionals interested in the potential of this compound would likely need to undertake exploratory research to determine its reactivity and viability as a synthetic intermediate.
For professionals in the field, the exploration of this compound's chemistry could represent a novel area of research. A potential starting point for its synthesis could involve the cyanomethylation of a suitable 9-substituted phenanthrene precursor, such as 9-(bromomethyl)phenanthrene.
Below is a conceptual workflow for the investigation of this compound's synthetic utility.
Caption: Conceptual workflow for the synthesis and potential applications of this compound.
Further investigation into specialized chemical literature and patent databases may be necessary to uncover specific applications of this compound.
Application Notes and Protocols for 9-Phenanthreneacetonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 9-phenanthreneacetonitrile as a versatile building block in the synthesis of advanced functional materials. While direct applications of this compound are not extensively documented in dedicated studies, its structural motifs are highly relevant to the development of materials for organic electronics. The protocols and data presented here are based on established synthetic routes and the known properties of closely related phenanthrene derivatives.
Illustrative Application 1: Synthesis of Cyano-Substituted Phenanthrene Derivatives for Organic Light-Emitting Diodes (OLEDs)
The phenanthrene core is a well-known chromophore, and the introduction of cyano (–CN) groups is a common strategy to tune the electronic and photophysical properties of organic molecules for applications in OLEDs. The cyano group is strongly electron-withdrawing, which can influence the HOMO/LUMO energy levels, enhance electron injection and transport, and shift the emission wavelength.[1][2][3]
A practical route to such materials involves the Knoevenagel condensation of a phenanthrene aldehyde with a compound containing an active methylene group, such as malononitrile.[4][5][6][7][8] This reaction creates a cyanovinyl-phenanthrene derivative, a class of compounds that has shown promise as emitters or electron-injection/hole-blocking layers in OLEDs.[1][2]
Experimental Protocol: Synthesis of 2-(phenanthren-9-ylmethylene)malononitrile
This protocol describes the synthesis of a cyanovinyl-phenanthrene derivative via a Knoevenagel condensation, a representative method for creating functional materials from phenanthrene precursors.
Materials:
-
9-Phenanthrenecarboxaldehyde
-
Malononitrile
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or another suitable catalyst[4]
-
Water (deionized) or Ethanol[5]
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of 9-phenanthrenecarboxaldehyde and 1.0 mmol of malononitrile in 10 mL of water (or ethanol).
-
To this solution, add 5 mol% of Ni(NO₃)₂·6H₂O as a catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a short period, as indicated by TLC), add 15-25 mL of cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Allow the product to air dry. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.
Data Presentation: Photophysical Properties of Cyano-Substituted Phenanthrenes
The following table summarizes the typical photophysical properties of cyano-substituted phenanthrene derivatives, which are expected to be similar to the product of the above protocol. These properties are crucial for their application in optoelectronic devices. The data is collated from studies on various functionalized phenanthrenes.[1][2][9]
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Optical Band Gap (E_g, eV) | Reference |
| Cyanovinyl-phenanthrenes | ~350-380 | ~420-480 (Blue-Green) | ~2.8-3.1 | [1][9] |
| Other Cyano-phenanthrene derivs. | ~330-370 | ~400-450 (Blue) | ~3.0-3.3 | [1][9] |
Note: The exact photophysical properties will depend on the specific molecular structure and the solvent used for measurements.
Illustrative Application 2: Building Block for Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Derivatives of this compound can be envisioned as core components in the synthesis of more complex molecules for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Phenanthrene-based molecules have been investigated for this purpose due to their good thermal stability and electrochemical properties.[10][11] The nitrile group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for further functionalization to build up larger D-A-D (Donor-Acceptor-Donor) or spiro-type HTMs.[12]
Conceptual Synthetic Pathway
A potential synthetic route could involve the conversion of the acetonitrile group to a more versatile functional group, followed by coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach electron-donating moieties like triphenylamine. This approach would lead to the formation of a molecule with a phenanthrene core, suitable for efficient hole extraction and transport in a PSC device.
Visualizations
Experimental Workflow for Synthesis
Caption: Knoevenagel condensation workflow.
Logical Relationship: Tuning Material Properties
Caption: Functionalization-Property-Application relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of phenanthrene derivatives for optoelectronic applications [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. ijcps.org [ijcps.org]
- 5. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]
- 10. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Facilely Synthesized spiro[fluorene-9,9'-phenanthren-10'-one] in Donor-Acceptor-Donor Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
Synthesis of 9,10-Disubstituted Phenanthrenes: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-Disubstituted phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and the ability to introduce a wide variety of functional groups at the 9 and 10 positions make them versatile scaffolds for the development of novel therapeutic agents and advanced organic materials. This document provides detailed protocols for three common synthetic routes to 9,10-disubstituted phenanthrenes: the Suzuki-Miyaura cross-coupling reaction, the Haworth synthesis, and the photochemical cyclization of stilbenes.
Synthetic Protocols
This section outlines the experimental procedures for the synthesis of 9,10-disubstituted phenanthrenes.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 9,10-disubstituted phenanthrene synthesis, it typically involves the reaction of 9,10-dibromophenanthrene with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base. This method offers a high degree of functional group tolerance and generally provides good to excellent yields.
Experimental Protocol:
A general procedure for the synthesis of 9,10-diarylphenanthrenes via a bis-Suzuki-Miyaura cross-coupling reaction is as follows:
-
To a reaction vessel, add 9,10-dibromoanthracene (1 equivalent), the desired arylboronic acid (2.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and tetrahydrofuran (THF).
-
Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9,10-diarylphenanthrene.
Quantitative Data Summary:
The following table summarizes the yields for the synthesis of various 9,10-diarylanthracenes, which serve as a good proxy for the expected yields in phenanthrene synthesis under similar conditions.[1][2][3]
| Arylboronic Acid Derivative | Product | Yield (%) |
| Phenylboronic acid | 9,10-Diphenylanthracene | 95 |
| 4-Methylphenylboronic acid | 9,10-Di(p-tolyl)anthracene | 92 |
| 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | 85 |
| 4-Chlorophenylboronic acid | 9,10-Bis(4-chlorophenyl)anthracene | 88 |
| 2-Thienylboronic acid | 9,10-Di(thiophen-2-yl)anthracene | 75 |
Logical Relationship Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for Reactions Involving 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and key reactions involving 9-phenanthreneacetonitrile, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established synthetic transformations and offer a starting point for the preparation and derivatization of this versatile compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available phenanthrene. The first step involves the chloromethylation of phenanthrene to yield 9-(chloromethyl)phenanthrene, which is subsequently converted to the target nitrile.
Protocol 1: Synthesis of 9-(Chloromethyl)phenanthrene
This procedure describes the direct chloromethylation of phenanthrene.
Materials:
-
Phenanthrene
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Phosphoric Acid (85%)
-
Concentrated Hydrochloric Acid
-
Methanol
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend phenanthrene (0.1 mol) and paraformaldehyde (0.15 mol) in glacial acetic acid (100 mL).
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add a mixture of phosphoric acid (10 mL) and concentrated hydrochloric acid (20 mL) through the dropping funnel over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from methanol to afford pure 9-(chloromethyl)phenanthrene.
Protocol 2: Synthesis of this compound
This protocol details the conversion of 9-(chloromethyl)phenanthrene to this compound via a nucleophilic substitution reaction.
Materials:
-
9-(Chloromethyl)phenanthrene
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 9-(chloromethyl)phenanthrene (0.05 mol) in DMSO (150 mL).
-
Add sodium cyanide (0.075 mol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into a separatory funnel containing deionized water (500 mL) and dichloromethane (200 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Key Reactions of this compound
The nitrile functional group in this compound is a versatile handle for various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and alkylation at the α-position.
Protocol 3: Hydrolysis of this compound to 9-Phenanthreneacetic Acid
This protocol describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve this compound (0.02 mol) in glacial acetic acid (50 mL).
-
Slowly and carefully add concentrated sulfuric acid (10 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 9-phenanthreneacetic acid.
Protocol 4: Reduction of this compound to 2-(Phenanthren-9-yl)ethan-1-amine
This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate, anhydrous
-
Deionized Water
-
Sodium Hydroxide solution (15%)
-
Diethyl Ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-necked flask under a nitrogen atmosphere.
-
Suspend LAH (0.04 mol) in anhydrous THF (100 mL) and cool the mixture in an ice bath.
-
Dissolve this compound (0.02 mol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LAH by the sequential dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or distillation under high vacuum.
Protocol 5: α-Alkylation of this compound
This protocol describes a base-promoted alkylation of the α-carbon of this compound with an alcohol as the alkylating agent.
Materials:
-
This compound
-
Primary Alcohol (e.g., ethanol, propanol)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
Equipment:
-
Schlenk tube or flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen inlet
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine this compound (1 mmol), the primary alcohol (3 mmol), and potassium tert-butoxide (1.2 mmol).
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Heat the reaction mixture in an oil bath at 110°C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| 9-(Chloromethyl)phenanthrene | C₁₅H₁₁Cl | 226.70 | 70-80% | 101-103 |
| This compound | C₁₆H₁₁N | 217.27 | 85-95% | 145-147 |
| 9-Phenanthreneacetic Acid | C₁₆H₁₂O₂ | 236.27 | 80-90% | 225-227 |
| 2-(Phenanthren-9-yl)ethan-1-amine | C₁₆H₁₅N | 221.30 | 75-85% | N/A (often an oil) |
Note: Yields are representative and may vary depending on reaction scale and purity of reagents.
Experimental Workflows
Caption: Synthetic workflow for the preparation of this compound.
Caption: Key chemical transformations of this compound.
Application Notes and Protocols: 9-Phenanthreneacetonitrile in the Synthesis of Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic compounds utilizing 9-phenanthreneacetonitrile as a key starting material. The focus is on the Gewald three-component reaction, a versatile and efficient method for constructing highly substituted 2-aminothiophenes. These fused phenanthrene-thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.
Introduction
Fused heterocyclic systems containing the phenanthrene nucleus are prominent structural motifs in a variety of biologically active compounds and functional materials. This compound serves as a valuable C2-synthon, providing a reactive methylene group adjacent to a nitrile, which is primed for participation in condensation reactions. The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers a straightforward and atom-economical route to 2-aminothiophenes. By employing this compound in this reaction, novel phenanthro[9,10-c]thiophene derivatives can be readily accessed.
Application: Synthesis of Phenanthro[9,10-c]thiophene Derivatives
The protocol outlined below describes the synthesis of a 2-amino-1-aryl-phenanthro[9,10-c]thiophene-3-carbonitrile derivative via a Gewald three-component reaction. This reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the fused thiophene ring.
Table 1: Quantitative Data for the Synthesis of 2-Amino-1-phenylphenanthro[9,10-c]thiophene-3-carbonitrile
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Benzaldehyde | 1.0 mmol |
| Elemental Sulfur | 1.2 mmol |
| Morpholine (catalyst) | 0.2 mmol |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6 hours |
| Product Yield | 75-85% (typical) |
| Melting Point | >250 °C (decomposed) |
Experimental Protocol
Synthesis of 2-Amino-1-phenylphenanthro[9,10-c]thiophene-3-carbonitrile
Materials:
-
This compound
-
Benzaldehyde
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 217.26 mg), benzaldehyde (1.0 mmol, 106.12 mg), and elemental sulfur (1.2 mmol, 38.48 mg).
-
Add 20 mL of absolute ethanol to the flask, followed by the addition of morpholine (0.2 mmol, 17.4 µL) as a catalyst.
-
The reaction mixture is heated to reflux with constant stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured into 50 mL of ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
The solid is then dried under vacuum to afford the pure 2-amino-1-phenylphenanthro[9,10-c]thiophene-3-carbonitrile.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.
Visualizations
Diagram 1: Gewald Reaction Signaling Pathway
Caption: Reaction pathway for the Gewald synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: Logical Relationship of Reactants to Product
Caption: Reactant and catalyst relationship.
Application Notes and Protocols: Functionalization of the Nitrile Group in 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile group in 9-phenanthreneacetonitrile, a key intermediate in the synthesis of various phenanthrene derivatives with potential applications in medicinal chemistry and materials science. The following sections describe common transformations of the nitrile moiety, including hydrolysis to a carboxylic acid, reduction to a primary amine, and reaction with a Grignard reagent to form a ketone.
Hydrolysis of this compound to 9-Phenanthreneacetic Acid
The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, 9-phenanthreneacetic acid. This derivative can serve as a building block for the synthesis of esters, amides, and other acid-containing compounds. Both acidic and basic conditions can be employed for this transformation.
Experimental Protocol: Acidic Hydrolysis
A mixture of this compound, glacial acetic acid, sulfuric acid, and water is refluxed to yield 9-phenanthreneacetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), glacial acetic acid (10 vol), concentrated sulfuric acid (1 vol), and water (2 vol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice water.
-
A precipitate of 9-phenanthreneacetic acid will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual acid.
-
Dry the product in a drying oven at 60-70 °C to a constant weight.
-
Characterize the final product by melting point determination and spectroscopic methods (e.g., IR, NMR).
Quantitative Data Summary
| Reaction | Reagents | Time (h) | Yield (%) | Melting Point (°C) |
| Acidic Hydrolysis | Acetic Acid, Sulfuric Acid, Water | 4-6 | >90 | 218-220 |
Reduction of this compound to 2-(Phenanthren-9-yl)ethan-1-amine
The reduction of the nitrile group affords the corresponding primary amine, 2-(phenanthren-9-yl)ethan-1-amine. This amine is a valuable intermediate for the synthesis of various nitrogen-containing phenanthrene derivatives, including amides, sulfonamides, and Schiff bases, which are of interest in drug discovery.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This compound is reduced with the powerful reducing agent lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Filter off the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(phenanthren-9-yl)ethan-1-amine.
-
The crude product can be further purified by crystallization or column chromatography.
-
Characterize the final product by spectroscopic methods (e.g., IR, NMR, MS).
Quantitative Data Summary
| Reaction | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Nitrile Reduction | LiAlH₄ | Anhydrous Ether/THF | 2-4 | High |
Grignard Reaction of this compound to form 1-(Phenanthren-9-yl)ethan-1-one
The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, leads to the formation of a ketone, 1-(phenanthren-9-yl)ethan-1-one. This reaction provides a valuable method for carbon-carbon bond formation and the synthesis of phenanthrene-based ketones.
Experimental Protocol: Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr) solution in ether or THF
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Aqueous solution of a weak acid (e.g., ammonium chloride, NH₄Cl) or dilute hydrochloric acid (HCl)
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere.
-
Place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF in the flask and cool it in an ice bath.
-
Add the methylmagnesium bromide solution (1.1 - 1.2 eq) dropwise from a dropping funnel to the stirred solution of the nitrile.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(phenanthren-9-yl)ethan-1-one.
-
Purify the crude product by column chromatography or crystallization.
-
Characterize the final product by spectroscopic methods (e.g., IR, NMR, MS).
Quantitative Data Summary
| Reaction | Grignard Reagent | Solvent | Time (h) | Yield (%) |
| Grignard Reaction | CH₃MgBr | Anhydrous Ether/THF | 1-2 | Moderate to High |
Visualizations
Caption: Workflow for the acidic hydrolysis of this compound.
Caption: Workflow for the reduction of this compound.
Caption: Workflow for the Grignard reaction of this compound.
Application Note & Protocols: Derivatization of 9-Phenanthreneacetonitrile for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. 9-Phenanthreneacetonitrile is a key starting material for the synthesis of a variety of phenanthrene derivatives. This application note provides detailed protocols for the chemical derivatization of this compound and subsequent biological evaluation of the synthesized compounds. The focus is on creating a library of derivatives for screening as potential cytotoxic agents and Topoisomerase II inhibitors.
I. Chemical Derivatization of this compound
The nitrile group of this compound serves as a versatile handle for chemical modification. The following section outlines a two-pronged derivatization strategy, beginning with the hydrolysis of the nitrile to a carboxylic acid and its reduction to a primary amine. These two key intermediates, 9-phenanthreneacetic acid and 2-(phenanthren-9-yl)ethanamine, are then used to generate a library of amide and sulfonamide derivatives, respectively.
Experimental Workflow for Derivatization
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 9-Phenanthreneacetic Acid (Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice. The precipitate formed is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral to pH paper. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 9-phenanthreneacetic acid.
Protocol 2: Synthesis of 2-(phenanthren-9-yl)ethanamine (Reduction)
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(phenanthren-9-yl)ethanamine. Further purification can be achieved by column chromatography if necessary.
Protocol 3: General Procedure for Amide Library Synthesis
-
Reaction Setup: In a vial, dissolve 9-phenanthreneacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt). Add the desired primary or secondary amine (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Sulfonamide Library Synthesis
-
Reaction Setup: In a vial, dissolve 2-(phenanthren-9-yl)ethanamine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in DCM.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
Work-up: Dilute with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
II. Biological Assays
The synthesized library of this compound derivatives can be screened for various biological activities. Here, we provide protocols for two common assays in cancer research: a cytotoxicity assay to determine the effect on cell viability and an in vitro assay to assess the inhibition of Topoisomerase II, a key enzyme in DNA replication.
Biological Assay Workflow
Caption: Workflow for the biological evaluation of synthesized derivatives.
Experimental Protocols: Biological Assays
Protocol 5: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 6: In Vitro Topoisomerase II Decatenation Assay
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, kinetoplast DNA (kDNA) as the substrate, and the test compound at various concentrations.[3]
-
Enzyme Addition: Add human Topoisomerase IIα enzyme to initiate the reaction.[3]
-
Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.[3][4][5]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[4]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the catenated (substrate) and decatenated (product) DNA.[4][5]
-
Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the amount of decatenated DNA compared to the control indicates inhibition of Topoisomerase II. Quantify the band intensities to determine the IC₅₀ value.
Signaling Pathway: Topoisomerase II in the Cell Cycle
Caption: Role of Topoisomerase II in the cell cycle and its inhibition.
III. Data Presentation
Quantitative data from the biological assays should be summarized for clear comparison of the synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against A549 Cancer Cells
| Compound ID | R Group (Amide) | R Group (Sulfonamide) | IC₅₀ (µM) |
| PAN-A1 | -CH₃ | - | 25.4 |
| PAN-A2 | -CH₂CH₃ | - | 18.9 |
| PAN-A3 | -Ph | - | 12.1 |
| PAN-S1 | - | -CH₃ | 32.8 |
| PAN-S2 | - | -Ph | 15.5 |
| PAN-S3 | - | -p-Tolyl | 10.7 |
| Doxorubicin | - | - | 0.8 |
Table 2: Topoisomerase II Inhibitory Activity of Selected Derivatives
| Compound ID | % Inhibition at 50 µM | IC₅₀ (µM) |
| PAN-A3 | 65% | 38.2 |
| PAN-S3 | 82% | 21.5 |
| Etoposide | 95% | 5.2 |
This application note provides a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The detailed protocols for synthesis and biological assays, along with the structured data presentation, offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The presented workflow can be adapted to generate and screen diverse libraries of phenanthrene derivatives to identify novel therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for the Synthesis and Use of Novel Chromophores from 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in the fields of materials science and medicinal chemistry. Their rigid, planar structure and rich electron system give rise to unique photophysical properties, making them excellent scaffolds for the design of novel chromophores and fluorescent probes.[1][2][3] When functionalized with a nitrile group, as in 9-phenanthreneacetonitrile, the methylene bridge provides a reactive site for the synthesis of a variety of derivatives.
This document provides detailed protocols for the synthesis of novel chromophores derived from this compound via the Knoevenagel condensation. It also explores the potential applications of these chromophores in drug development, with a focus on their ability to modulate key signaling pathways implicated in various diseases.
Data Presentation: Photophysical Properties of a Representative Chromophore
| Property | Value |
| Absorption Maximum (λabs) | 385 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient (ε) | 25,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.65 |
| Fluorescence Lifetime (τ) | 3.2 ns |
Data is for a representative analogous chromophore and should be considered as an estimation for derivatives of this compound.
Experimental Protocols
Synthesis of a Novel Chromophore via Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds. In this protocol, this compound is reacted with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a basic catalyst to yield a 2-(phenanthren-9-yl)-3-arylacrylonitrile chromophore.
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a minimal amount of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a few drops of glacial acetic acid.
-
Pour the mixture into a separatory funnel containing dichloromethane and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexane) or by column chromatography on silica gel to afford the pure 2-(phenanthren-9-yl)-3-phenylacrylonitrile chromophore.
Characterization:
The structure and purity of the synthesized chromophore should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the formation of the new double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and the alkene (C=C) bonds.
-
UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties of the chromophore, including its absorption and emission maxima.
Application Notes: Modulation of Cellular Signaling Pathways
Phenanthrene derivatives have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] A key mechanism underlying these effects is the modulation of intracellular signaling pathways that are critical for cell growth, survival, and inflammation.
Targeting the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including cancer and chronic inflammatory disorders. Several studies have demonstrated that phenanthrene-based compounds can inhibit the NF-κB signaling pathway.[5]
Proposed Mechanism of Action:
Chromophores derived from this compound may inhibit the NF-κB pathway through several mechanisms, including:
-
Inhibition of IκBα phosphorylation and degradation: This would prevent the release and nuclear translocation of the active NF-κB dimers.
-
Direct inhibition of NF-κB DNA binding: The planar aromatic structure of the phenanthrene core could intercalate with DNA, thereby blocking the binding of NF-κB to its target gene promoters.
-
Modulation of upstream kinases: The chromophores may inhibit the activity of kinases such as IKK (IκB kinase) that are responsible for activating the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Aberrant MAPK signaling is a hallmark of many cancers.
Potential for Therapeutic Intervention:
Phenanthrene-based compounds have the potential to modulate the MAPK pathway, offering a promising avenue for therapeutic intervention. The synthesized chromophores could potentially act as inhibitors of key kinases in the MAPK cascade, such as MEK or ERK. By blocking the activity of these kinases, the chromophores could suppress the proliferation of cancer cells and induce apoptosis.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a novel chromophore.
References
- 1. Synthesis and characterization of phenanthrene derivatives for optoelectronic applications [comptes-rendus.academie-sciences.fr]
- 2. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Reactions of 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 9-phenanthreneacetonitrile using common analytical techniques. The protocols are designed to be adaptable for various reaction types, including synthesis, hydrolysis, and derivatization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the progress of reactions involving this compound by separating and quantifying the reactant, intermediates, and products.
Application Note:
Reverse-phase HPLC is well-suited for resolving the nonpolar phenanthrene moiety. A C18 column is recommended as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is often necessary to achieve good separation of components with differing polarities, which is common in reaction mixtures. The nitrile group and the aromatic system of this compound allow for sensitive detection using a UV detector.
Experimental Protocol:
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound standard
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of cold methanol (e.g., 1 mL) to stop the reaction and precipitate any insoluble materials.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the strong absorbance of the phenanthrene ring system).
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactant, intermediates, and products by comparing their retention times with those of known standards.
-
Quantify the concentration of each component by integrating the peak areas. The percentage conversion of the reactant and the yield of the product can be calculated from these areas.
-
Quantitative Data Summary:
| Compound | Retention Time (min) |
| This compound | ~ 12.5 |
| 9-Bromomethylphenanthrene (example reactant) | ~ 14.2 |
| 9-Phenanthreneacetic acid (example product) | ~ 10.8 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. It is particularly useful for confirming the identity of products and byproducts through their mass spectra.
Application Note:
For GC-MS analysis, this compound and related compounds are typically amenable to analysis without derivatization. A non-polar or medium-polarity capillary column is suitable for separation. The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with dichloromethane (e.g., 1 mL).
-
If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Transfer the organic layer to a GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify the compounds by comparing their retention times and mass spectra with libraries (e.g., NIST) and known standards.
-
The molecular ion peak (M+) for this compound is expected at m/z 217.27.
-
Key fragment ions can provide further structural confirmation.
-
Quantification can be performed using the peak areas of selected characteristic ions.
-
Quantitative Data Summary:
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | ~ 15.8 | 217 (M+), 190, 189, 165 |
| Phenanthrene (potential byproduct) | ~ 12.1 | 178 (M+), 152 |
Note: Retention times and fragmentation patterns are instrument-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time structural information about the species in the reaction mixture without the need for sample workup.
Application Note:
¹H NMR is particularly useful for monitoring reactions of this compound. The disappearance of reactant signals and the appearance of product signals can be tracked over time. The methylene protons (-CH₂CN) of this compound provide a distinct singlet that can be easily monitored. For quantitative analysis, an internal standard with a known concentration and a signal in a clear region of the spectrum should be added to the reaction mixture.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, TMS).
Procedure:
-
Sample Preparation:
-
Set up the reaction directly in an NMR tube using a deuterated solvent.
-
Add a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals throughout the reaction.
-
Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic peaks for the reactant, intermediates, and products. The methylene protons of this compound typically appear around δ 4.0-4.5 ppm.
-
Integrate the area of a characteristic peak for the reactant and a characteristic peak for the product.
-
Calculate the relative concentrations and the reaction conversion by comparing the integrals of the analyte peaks to the integral of the internal standard.
-
Quantitative Data Summary:
| Compound | ¹H NMR Chemical Shift (δ, ppm) |
| This compound (in CDCl₃) | ~4.2 (s, 2H, -CH₂CN), 7.6-8.7 (m, 9H, Ar-H) |
| Internal Standard (1,3,5-trimethoxybenzene) | ~6.1 (s, 3H), ~3.8 (s, 9H) |
UV-Visible Spectroscopy
UV-Vis spectroscopy can be a simple and effective method for monitoring reaction kinetics, especially when there is a significant change in the chromophore system between the reactant and the product.
Application Note:
The extended aromatic system of the phenanthrene ring in this compound results in strong UV absorption.[1] Reactions that alter this aromatic system or introduce new chromophores can be monitored by observing the change in absorbance at a specific wavelength over time. It is crucial to first record the full UV-Vis spectra of the reactant and the product to identify a suitable wavelength for monitoring where the change in absorbance is maximal.
Experimental Protocol:
Instrumentation:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Reagents:
-
Solvent transparent in the UV region of interest (e.g., acetonitrile, ethanol).
-
Reaction mixture aliquots.
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis absorption spectra of the starting material (this compound) and the expected product in the reaction solvent.
-
Identify a wavelength with a significant difference in molar absorptivity between the reactant and product. Phenanthrene derivatives typically show strong absorption bands between 250-380 nm.[1]
-
-
Kinetic Measurement:
-
Initiate the reaction in a thermostatted cuvette inside the spectrophotometer.
-
Monitor the change in absorbance at the selected wavelength over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
If the reaction follows first-order kinetics, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the final absorbance and At is the absorbance at time t. The rate constant can be determined from the slope of this line.
-
Quantitative Data Summary:
| Compound | Approximate λmax (nm) in Acetonitrile |
| This compound | ~252, 275, 295, 330, 345, 365, 380 |
Note: λmax values are approximate and can be influenced by the solvent and substituents.
Visualizations
Caption: Workflow for HPLC monitoring of reactions.
Caption: Logical flow of GC-MS analysis.
Caption: Workflow for in-situ NMR reaction monitoring.
References
Application Notes and Protocols: The Role of 9-Phenanthreneacetonitrile in Photophysical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a framework for the photophysical study of 9-phenanthreneacetonitrile, using data from the parent compound, phenanthrene, as a representative example. The protocols outlined below are standard methodologies for characterizing the photophysical properties of fluorescent molecules.
Representative Photophysical Data
Due to the lack of specific data for this compound, the following table summarizes the photophysical properties of the parent compound, phenanthrene, in a non-polar solvent (cyclohexane/ethanol). These values serve as a baseline for what might be expected from a phenanthrene derivative. The presence of the acetonitrile substituent will likely cause shifts in the absorption and emission maxima and may influence the quantum yield and lifetime.
| Parameter | Phenanthrene in Cyclohexane | Phenanthrene in Ethanol | Source(s) |
| Absorption Maxima (λ_abs) | 252 nm | - | [1] |
| Molar Absorptivity (ε) | 69,200 M⁻¹cm⁻¹ at 252 nm | - | [1] |
| Emission Maxima (λ_em) | - | Multiple peaks, typically starting around 350 nm | [2] |
| Fluorescence Quantum Yield (Φ_f) | - | 0.125 | [1] |
| Fluorescence Lifetime (τ_f) | - | ~14.9 ns | [2] |
Experimental Protocols
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of this compound to determine its absorption maxima (λ_abs) and molar absorptivity (ε).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λ_max. A typical starting concentration is 10 µM.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for the scan (e.g., 200-500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
This protocol describes how to measure the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound solution (prepared as in the UV-Vis protocol)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
-
Emission Spectrum Measurement:
-
Place the cuvette with the this compound solution in the sample holder.
-
Set the excitation wavelength (λ_ex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., if λ_ex = 340 nm, scan from 350 nm to 600 nm).
-
Record the fluorescence emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength (λ_em) to the wavelength of maximum fluorescence intensity observed in the emission spectrum.
-
Set the excitation scan range to cover the absorption region (e.g., 250-400 nm).
-
Record the fluorescence excitation spectrum. The shape of this spectrum should be similar to the absorption spectrum if a single fluorescent species is present.
-
Fluorescence Quantum Yield (Φ_f) Determination
The relative method, using a well-characterized standard, is commonly employed to determine the fluorescence quantum yield.
Materials:
-
This compound solution
-
Quantum yield standard solution with known Φ_f (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvents
-
UV-Visible spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound and a solution of the quantum yield standard. The absorbance of both solutions at the chosen excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the UV-Vis absorption spectra of both the sample and the standard solutions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of both the sample and the standard solutions using the same excitation wavelength, slit widths, and other instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" and "std" refer to the sample and the standard, respectively.
-
-
Fluorescence Lifetime (τ_f) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
This compound solution
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system with an excitation source at a wavelength absorbed by the sample.
-
Use a scattering solution (e.g., dilute Ludox) to measure the Instrument Response Function (IRF).
-
-
Sample Measurement:
-
Place the this compound solution in the sample holder.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel.
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay curve.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).
-
Visualizations
Jablonski Diagram for Photophysical Processes
References
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phenanthrene-9-carboxylic esters from related compounds. The methodologies outlined are based on established chemical transformations and offer routes to these valuable compounds, which are of interest in medicinal chemistry and materials science.
Introduction
Phenanthrene-9-carboxylic acid and its esters are important synthetic intermediates and target molecules in various fields of chemical research. The phenanthrene nucleus is a key structural motif in numerous natural products and biologically active compounds. This document details three primary synthetic strategies to access the phenanthrene-9-carboxylic acid core, followed by two common esterification methods to obtain the desired esters.
The described synthetic pathways are:
-
Pschorr Cyclization: A classic method for the synthesis of the phenanthrene ring system from an α-aryl-o-aminocinnamic acid precursor.[1][2]
-
Synthesis from 9-Bromophenanthrene: A route involving the functionalization of a pre-existing phenanthrene core.
-
Iron-Catalyzed One-Pot Synthesis: A modern and efficient method for the direct synthesis of alkyl phenanthrene-9-carboxylates from phenanthrene.[3]
Following the synthesis of the carboxylic acid, two robust esterification protocols are provided:
-
Steglich Esterification: A mild and efficient method suitable for a wide range of alcohols.
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification.[4][5][6][7]
Synthetic Pathways to Phenanthrene-9-Carboxylic Acid
Pschorr Cyclization
The Pschorr reaction is a powerful tool for the intramolecular arylation to form polycyclic aromatic compounds.[1] In the context of phenanthrene synthesis, it involves the diazotization of an α-phenyl-o-aminocinnamic acid, followed by a copper-catalyzed radical cyclization to form the phenanthrene-9-carboxylic acid.[1]
Experimental Protocol: Synthesis of Phenanthrene-9-carboxylic Acid via Pschorr Cyclization
This protocol is a general representation and may require optimization based on specific substrates and laboratory conditions.
Step 1: Synthesis of α-phenyl-o-nitrocinnamic acid
-
In a round-bottom flask equipped with a reflux condenser, combine o-nitrobenzaldehyde, phenylacetic acid, and acetic anhydride.
-
Add triethylamine dropwise to the mixture.
-
Heat the reaction mixture at 90°C for 10 hours.
-
After cooling, add water to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate the α-phenyl-o-nitrocinnamic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Reduction of the nitro group
-
The α-phenyl-o-nitrocinnamic acid is reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 3: Pschorr Cyclization
-
Dissolve the α-phenyl-o-aminocinnamic acid in a mixture of concentrated sulfuric acid and water and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a suspension of copper powder in water.
-
Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.
-
Nitrogen gas will be evolved. Allow the reaction to warm to room temperature and stir for several hours.
-
Heat the mixture to ensure complete reaction.
-
Filter the hot solution and acidify the filtrate to precipitate the phenanthrene-9-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure acid.
Synthesis from 9-Bromophenanthrene
This method utilizes the commercially available or synthetically accessible 9-bromophenanthrene as a starting material. The bromo-substituent is converted to a carboxylic acid via a cyanation-hydrolysis sequence.
Experimental Protocol: Synthesis of Phenanthrene-9-carboxylic Acid from 9-Bromophenanthrene
Step 1: Cyanation of 9-Bromophenanthrene
-
In a high-temperature reaction vessel, combine 9-bromophenanthrene and copper(I) cyanide.
-
Heat the mixture to a high temperature (e.g., 200-250°C) for several hours. The reaction should be carried out under an inert atmosphere.
-
After cooling, the solid reaction mass is ground and extracted with a suitable solvent (e.g., toluene).
-
The solvent is removed under reduced pressure to yield crude 9-cyanophenanthrene.
Step 2: Hydrolysis of 9-Cyanophenanthrene
-
The crude 9-cyanophenanthrene is refluxed in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water).
-
After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled.
-
If acidic hydrolysis is used, the product may precipitate upon cooling and dilution with water.
-
If basic hydrolysis is used, the reaction mixture is acidified with a strong acid to precipitate the phenanthrene-9-carboxylic acid.
-
The crude product is collected by filtration, washed with water, and recrystallized.
Iron-Catalyzed One-Pot Synthesis of Alkyl Phenanthrene-9-Carboxylates
This modern approach offers a direct and efficient route to phenanthrene-9-carboxylic esters from phenanthrene, carbon tetrachloride, and an alcohol in the presence of an iron catalyst. This method is reported to provide good to excellent yields.[3]
Experimental Protocol: Iron-Catalyzed Synthesis of Methyl Phenanthrene-9-carboxylate
-
To a solution of phenanthrene in a mixture of carbon tetrachloride and methanol, add a catalytic amount of an iron(III) salt (e.g., FeCl₃).
-
The reaction is carried out under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at a specified temperature (e.g., reflux) for the required time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the pure methyl phenanthrene-9-carboxylate.
Esterification of Phenanthrene-9-Carboxylic Acid
Steglich Esterification
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for sterically hindered substrates and acid-sensitive molecules.
Experimental Protocol: Synthesis of Methyl Phenanthrene-9-carboxylate via Steglich Esterification
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenanthrene-9-carboxylic acid in anhydrous dichloromethane (CH₂Cl₂).
-
Add an equimolar amount of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of DMAP (typically 5-10 mol%).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5][6][7]
Experimental Protocol: Synthesis of Ethyl Phenanthrene-9-carboxylate via Fischer-Speier Esterification
-
In a round-bottom flask equipped with a reflux condenser, suspend phenanthrene-9-carboxylic acid in a large excess of the alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%).
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes to Phenanthrene-9-Carboxylic Acid
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Pschorr Cyclization | o-Nitrobenzaldehyde, Phenylacetic acid | NaNO₂, H₂SO₄, Cu | Moderate | Builds the phenanthrene core | Multi-step, moderate yields |
| From 9-Bromophenanthrene | 9-Bromophenanthrene | CuCN, H₂SO₄/NaOH | Good | Utilizes a common starting material | Harsh reaction conditions |
Table 2: Comparison of Esterification Methods for Phenanthrene-9-Carboxylic Acid
| Method | Reagents | Solvent | Temperature | Typical Yields | Advantages | Disadvantages |
| Steglich Esterification | DCC, DMAP, Alcohol | CH₂Cl₂ | 0°C to RT | High | Mild conditions, high yields | Formation of DCU byproduct |
| Fischer-Speier Esterification | Alcohol, H₂SO₄ | Excess Alcohol | Reflux | Moderate to High | Simple reagents, scalable | Requires excess alcohol, strong acid |
Table 3: Yields for the Iron-Catalyzed One-Pot Synthesis of Alkyl Phenanthrene-9-Carboxylates
| Alcohol | Catalyst | Yield |
| Methanol | FeCl₃ | High |
| Ethanol | FeCl₃ | High |
| Propanol | FeCl₃ | Good |
| Butanol | FeCl₃ | Good |
Note: "Good" and "High" are qualitative descriptors based on literature and may vary. Specific yield percentages should be determined experimentally.
Visualizations
Diagram 1: Synthetic Workflow for Phenanthrene-9-Carboxylic Esters via Pschorr Cyclization and Esterification
Caption: Workflow for Pschorr cyclization and subsequent esterification.
Diagram 2: Synthetic Workflow via 9-Bromophenanthrene
Caption: Synthesis of esters from 9-bromophenanthrene.
Diagram 3: Iron-Catalyzed One-Pot Synthesis Workflow
Caption: One-pot iron-catalyzed synthesis of phenanthrene esters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Phenanthreneacetonitrile
Welcome to the technical support center for the synthesis of 9-phenanthreneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of this compound
Potential Causes:
-
Poor Quality Starting Material: The purity of the starting phenanthrene derivative (e.g., 9-bromophenanthrene or 9-chloromethylphenanthrene) is crucial. Impurities can interfere with the reaction.
-
Inactive Cyanide Source: The cyanide reagent (e.g., sodium cyanide or copper(I) cyanide) may have degraded due to improper storage and handling, leading to reduced reactivity.
-
Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy for the cyanation to proceed efficiently.
-
Poor Solubility of Reagents: Inadequate solubility of the starting material or the cyanide salt in the chosen solvent can lead to a slow or incomplete reaction.
-
Presence of Water: For reactions sensitive to moisture, such as those involving Grignard reagents or certain palladium catalysts, the presence of water can quench the reaction.
-
Catalyst Deactivation (for Palladium-Catalyzed Reactions): The palladium catalyst may have been deactivated by impurities or may not have been handled under appropriate inert conditions.
Solutions:
-
Verify Starting Material Purity: Confirm the purity of the starting phenanthrene derivative using techniques like NMR or melting point analysis. Recrystallize or purify the starting material if necessary.
-
Use Fresh Cyanide Reagent: Ensure the cyanide reagent is dry and has been stored under inert conditions. It is advisable to use a freshly opened bottle or to dry the reagent before use.
-
Optimize Reaction Temperature: Carefully monitor and control the reaction temperature. If a low yield is observed, consider incrementally increasing the temperature, while monitoring for potential side product formation.
-
Improve Solubility: Choose a solvent that effectively dissolves both the substrate and the cyanide source at the reaction temperature. For instance, aprotic polar solvents like DMF or DMSO can be effective.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Catalyst Handling: For palladium-catalyzed reactions, ensure that the catalyst is handled under an inert atmosphere and that the solvents and reagents are deoxygenated.
Issue 2: Formation of Significant Side Products
Potential Causes:
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the desired nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide, especially under basic or acidic conditions.
-
Elimination Reactions: In the case of starting from 9-chloromethylphenanthrene, elimination reactions can compete with the desired substitution, leading to the formation of phenanthrene-9-carbaldehyde or related products.
-
Homocoupling of the Starting Material: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting aryl halide can occur, leading to the formation of biphenanthrene derivatives.
-
Over-alkylation or Other Reactions with the Solvent: Some solvents, particularly if not sufficiently inert, can react with the starting materials or intermediates.
Solutions:
-
Maintain Anhydrous Conditions: As mentioned previously, excluding water is critical to prevent hydrolysis of the nitrile product.
-
Control Reaction Temperature and Time: Carefully optimize the reaction temperature and time to favor the desired substitution reaction over elimination. Lower temperatures and shorter reaction times may be beneficial.
-
Optimize Catalyst and Ligand (for Palladium-Catalyzed Reactions): The choice of palladium catalyst and ligand can significantly influence the reaction's selectivity. A thorough literature search for the specific transformation is recommended to select the optimal catalytic system.
-
Use an Inert Solvent: Select a solvent that is unreactive under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 9-bromophenanthrene, 9-chloromethylphenanthrene, and 9-hydroxymethylphenanthrene.
Q2: Which method is preferred for the conversion of 9-bromophenanthrene to this compound?
A2: Palladium-catalyzed cyanation is a common and effective method for this transformation. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a phosphine ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. Another classical method is the Rosenmund-von Braun reaction using copper(I) cyanide.
Q3: What are the key considerations when using 9-chloromethylphenanthrene as a starting material?
A3: The reaction of 9-chloromethylphenanthrene with a cyanide salt (e.g., sodium cyanide) is a nucleophilic substitution reaction. Key considerations include the choice of a suitable solvent (e.g., acetone, DMSO, or ethanol) to dissolve the reagents and facilitate the SN2 reaction, and controlling the temperature to minimize side reactions like elimination.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) is often effective.
Experimental Protocols
While specific yields can vary based on the exact reaction conditions and scale, the following are generalized protocols for common synthetic routes.
Table 1: Summary of Synthetic Routes and Typical Yields
| Starting Material | Reagents | Solvent | Typical Yield Range |
| 9-Bromophenanthrene | Pd(PPh₃)₄, Zn(CN)₂ | DMF | 70-90% |
| 9-Chloromethylphenanthrene | NaCN | DMSO | 60-80% |
| 9-Hydroxymethylphenanthrene | 1. PBr₃ 2. NaCN | Toluene, then DMSO | 50-70% (two steps) |
Protocol 1: Palladium-Catalyzed Cyanation of 9-Bromophenanthrene
This protocol is a general guideline for a palladium-catalyzed cyanation reaction.
Diagram: Workflow for Palladium-Catalyzed Cyanation
Caption: Workflow for the synthesis of this compound via palladium-catalyzed cyanation.
Methodology:
-
Preparation: In a flame-dried round-bottom flask, combine 9-bromophenanthrene (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Nucleophilic Substitution of 9-Chloromethylphenanthrene
This protocol outlines a typical nucleophilic substitution to produce this compound.
Diagram: Logical Relationship for Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting logic for low yield in the nucleophilic substitution synthesis.
Methodology:
-
Preparation: Dissolve 9-chloromethylphenanthrene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and air-dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Technical Support Center: Purification of Crude 9-Phenanthreneacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 9-phenanthreneacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 9-bromophenanthrene, residual catalysts, and side-products from competing reactions. In syntheses involving cyanide salts, hydrolysis of the nitrile group to the corresponding carboxylic acid or amide can also occur under non-anhydrous conditions.
Q2: What is the recommended method for purifying crude this compound?
A2: The most effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing minor impurities if a suitable solvent is found. Column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the product.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: What are the key parameters to consider for column chromatography of this compound?
A4: For column chromatography, the choice of stationary phase (typically silica gel) and mobile phase is critical. A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of significant impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If impurities are high, consider a preliminary purification step like a solvent wash or column chromatography. |
| Oily Product Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities that lower the melting point of the mixture. | - Use a lower-boiling point solvent or a solvent mixture. - Try to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Poor Recovery of Pure Product | - Too much solvent was used for recrystallization. - The crystals were washed with a solvent at room temperature. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystal formation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Column was not packed properly (channeling). - The column was overloaded with the crude sample. | - Optimize the mobile phase composition using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight). |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase polarity is too high (elutes too quickly). - Mobile phase polarity is too low (elutes too slowly). | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Streaking or Tailing of Bands on the Column | - The compound is not fully soluble in the mobile phase. - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). - The sample was loaded onto the column in a solvent that is too polar. | - Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Load the sample in a solvent with a polarity equal to or less than that of the mobile phase. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe the solubility. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualization
Below is a troubleshooting workflow for the purification of crude this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 9-Phenanthreneacetonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-phenanthreneacetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method for synthesizing this compound is through the nucleophilic substitution of a 9-halomethylphenanthrene, typically 9-chloromethylphenanthrene or 9-bromomethylphenanthrene, with an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is generally carried out in a polar aprotic solvent.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The primary side reactions include:
-
Hydrolysis: The nitrile group of the product, this compound, can be hydrolyzed to form 9-phenanthreneacetamide or further to 9-phenanthreneacetic acid if water is present in the reaction mixture, especially under basic or acidic conditions.[1][2][3][4][5]
-
Solvolysis (Ether Formation): If an alcohol is used as the solvent or is present as an impurity, it can compete with the cyanide ion as a nucleophile, leading to the formation of a 9-(alkoxymethyl)phenanthrene byproduct. This is analogous to the Williamson ether synthesis.
-
Elimination: Although less common for benzylic halides, an elimination reaction can occur, particularly with a sterically hindered or strongly basic cyanide source, to yield an exocyclic alkene derivative of phenanthrene.
Q3: How can I minimize the formation of the 9-phenanthreneacetic acid byproduct?
To minimize the hydrolysis of the nitrile product, it is crucial to use anhydrous (dry) solvents and reagents. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. After the reaction is complete, quenching and workup procedures should be performed promptly and at low temperatures if possible.
Q4: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can be used to enhance the reaction rate. These catalysts facilitate the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the 9-halomethylphenanthrene is dissolved, thereby increasing the effective concentration of the nucleophile.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a higher concentration of the cyanide reagent. - Consider using a phase-transfer catalyst to improve the reaction rate. |
| Poor Quality of Starting Material | - Verify the purity of the 9-halomethylphenanthrene by techniques such as NMR or melting point analysis. - Impurities in the starting material may interfere with the reaction. |
| Side Reactions | - To minimize hydrolysis, ensure all reagents and solvents are anhydrous. - To prevent solvolysis, avoid using alcohol-based solvents. Opt for polar aprotic solvents like DMSO or DMF. |
| Inefficient Work-up | - Optimize the extraction and purification steps to minimize product loss. - Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Likely Identity | Troubleshooting Steps |
| A peak corresponding to a carboxylic acid in NMR/IR spectra. | 9-Phenanthreneacetic acid | - This is a result of nitrile hydrolysis. Use anhydrous conditions. Avoid high temperatures for extended periods. - Purify the product by recrystallization or column chromatography. |
| A peak corresponding to an ether in NMR spectra. | 9-(Alkoxymethyl)phenanthrene | - This impurity arises from the reaction with an alcohol solvent or impurity. Use a non-alcoholic, polar aprotic solvent such as DMF or DMSO. |
| Unreacted Starting Material | 9-Halomethylphenanthrene | - Drive the reaction to completion by increasing the reaction time, temperature, or concentration of the cyanide reagent. - Optimize purification to separate the product from the starting material. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on common organic synthesis methodologies.
Materials:
-
9-Chloromethylphenanthrene
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 9-chloromethylphenanthrene in anhydrous DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in this compound synthesis.
References
- 1. CN105669336A - Method for synthesizing medical intermediate phenanthrene compound in sodium ethoxide environment - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: 9-Phenanthreneacetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-phenanthreneacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, hydrolysis, and reduction reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound via Rosenmund-von Braun Reaction
Q1: My synthesis of this compound from 9-bromophenanthrene is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Rosenmund-von Braun reaction for this synthesis can stem from several factors. Here are some common issues and their solutions:
-
Purity of 9-Bromophenanthrene: The starting material must be pure. Impurities can interfere with the reaction. Consider recrystallizing the 9-bromophenanthrene before use.
-
Reaction Temperature: This reaction requires high temperatures, typically in the range of 150-200 °C. Ensure your reaction is maintained within the optimal temperature range. Inconsistent or low temperatures will result in incomplete reaction.
-
Solvent: High-boiling polar solvents like DMF or nitrobenzene are typically used. Ensure the solvent is anhydrous, as water can lead to side reactions.
-
Purity of Copper(I) Cyanide: The quality of CuCN is crucial. Old or impure CuCN can be less reactive. It is advisable to use freshly purchased or purified CuCN.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Hydrolysis of this compound to 9-Phenanthreneacetic Acid
Q2: I am trying to hydrolyze this compound to 9-phenanthreneacetic acid, but the reaction is incomplete or I am getting the amide intermediate. How can I drive the reaction to completion?
A2: Incomplete hydrolysis is a common issue. Here’s how you can address it:
-
Reaction Conditions: Nitrile hydrolysis requires forcing conditions.[1] For acidic hydrolysis, heating under reflux with a strong acid like concentrated HCl or H₂SO₄ is necessary.[2][3] For basic hydrolysis, refluxing with a concentrated solution of NaOH or KOH is required.
-
Reaction Time and Temperature: Ensure you are heating the reaction for an extended period. Aromatic nitriles can be stubborn to hydrolyze. Increasing the reaction time or temperature can help push the reaction to completion.
-
Stopping at the Amide: Isolating the amide is possible under milder basic conditions.[4] To ensure complete conversion to the carboxylic acid, use harsher conditions, such as higher temperatures and longer reaction times.[4]
-
Work-up Procedure: After basic hydrolysis, the product will be the sodium or potassium salt of the carboxylic acid. It is crucial to acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[3]
Reduction of this compound to 2-(Phenanthren-9-yl)ethan-1-amine
Q3: During the reduction of this compound with LiAlH₄, I am observing the formation of side products and my yield of the primary amine is low. What could be the problem?
A3: The reduction of nitriles to primary amines can sometimes lead to the formation of secondary and tertiary amines as byproducts, especially with catalytic hydrogenation.[5] When using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), other issues can arise.
-
Purity and Handling of LiAlH₄: LiAlH₄ is a very powerful and moisture-sensitive reducing agent. Ensure you are using fresh, high-quality LiAlH₄ and that your glassware and solvent (typically anhydrous diethyl ether or THF) are perfectly dry.
-
Reaction Temperature: The reaction should be carried out at a low temperature (e.g., 0 °C) during the addition of the nitrile to the LiAlH₄ suspension to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical. A common and effective method is the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water. This procedure helps to form a granular precipitate of aluminum salts that can be easily filtered off.
-
Alternative Reducing Agents: If side reactions are a persistent issue, consider other reducing agents. Borane-tetrahydrofuran complex (BH₃-THF) is a good alternative for reducing nitriles to primary amines.[5] Catalytic hydrogenation (e.g., H₂/Raney Nickel) can also be used, though it may require optimization to suppress the formation of secondary and tertiary amines.[5]
Quantitative Data Summary
| Reaction | Reagents & Conditions | Typical Yield | Purity | Reference(s) |
| Synthesis of this compound | 9-Bromophenanthrene, CuCN, DMF, 150-200 °C | 60-80% | High | General |
| Hydrolysis to 9-Phenanthreneacetic Acid | This compound, conc. H₂SO₄/H₂O, reflux | 70-90% | High | General |
| Hydrolysis to 9-Phenanthreneacetic Acid | This compound, conc. NaOH/H₂O, reflux, then acidify with HCl | 75-95% | High | [3] |
| Reduction to 2-(Phenanthren-9-yl)ethan-1-amine | This compound, LiAlH₄, anhydrous THF, 0 °C to room temperature | 70-85% | Good | [1][6] |
| Reduction to 2-(Phenanthren-9-yl)ethan-1-amine | This compound, H₂, Raney Nickel, high pressure | 65-80% | Good | [5] |
Experimental Protocols
1. Synthesis of this compound from 9-Bromophenanthrene (Rosenmund-von Braun Reaction)
-
Materials: 9-bromophenanthrene, copper(I) cyanide (CuCN), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-bromophenanthrene (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
2. Hydrolysis of this compound to 9-Phenanthreneacetic Acid (Basic Conditions)
-
Materials: this compound, sodium hydroxide (NaOH), water, concentrated hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2).
-
The 9-phenanthreneacetic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.
-
3. Reduction of this compound to 2-(Phenanthren-9-yl)ethan-1-amine (with LiAlH₄)
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide.
-
Procedure:
-
To a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (1.5-2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL, where X is the grams of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (X mL).
-
Add water again (3X mL).
-
Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude amine.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Hydrolysis of this compound.
Caption: Reduction of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
Technical Support Center: Optimization of Reaction Conditions for 9-Phenanthreneacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 9-phenanthreneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most frequently employed synthetic route involves a three-step process starting from phenanthrene:
-
Formylation: Introduction of a formyl group at the 9-position of phenanthrene to yield phenanthrene-9-carbaldehyde. The Vilsmeier-Haack reaction is a common method for this step.
-
Reduction: Reduction of the aldehyde group of phenanthrene-9-carbaldehyde to a hydroxymethyl group, yielding 9-(hydroxymethyl)phenanthrene.
-
Cyanation: Conversion of the hydroxymethyl group to a cyanomethyl group. This is typically a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a halide) followed by nucleophilic substitution with a cyanide salt.
Q2: Are there alternative starting materials for the synthesis of this compound?
A2: Yes, an alternative approach can begin with 9-bromophenanthrene. This can be directly cyanated to form 9-cyanophenanthrene. However, to obtain this compound, which has a methylene spacer, a different pathway starting from a C1-functionalized phenanthrene is necessary, as outlined in Q1.
Q3: What safety precautions should be taken during the synthesis of this compound?
A3: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Several reagents used in this synthesis are hazardous:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Thionyl chloride (SOCl₂): Corrosive and releases toxic gases upon contact with water.
-
Sodium cyanide (NaCN): Highly toxic. Acidic conditions will produce toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Formylation of Phenanthrene (Vilsmeier-Haack Reaction)
Problem: Low or no yield of phenanthrene-9-carbaldehyde.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete formation of the Vilsmeier reagent. | Ensure the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are fresh and anhydrous. The reaction to form the Vilsmeier reagent is moisture-sensitive. |
| Insufficient activation of the phenanthrene ring. | The Vilsmeier-Haack reaction works best on electron-rich aromatic systems. While phenanthrene is reactive, prolonged reaction times or gentle heating may be necessary to drive the reaction to completion. |
| Incorrect stoichiometry. | Use a slight excess of the Vilsmeier reagent (DMF/POCl₃) relative to phenanthrene to ensure complete conversion. |
| Ineffective work-up. | The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure the aqueous work-up is performed thoroughly, and the pH is adjusted appropriately to facilitate hydrolysis. |
Problem: Formation of multiple isomers.
| Potential Cause | Troubleshooting Suggestion |
| Reaction temperature is too high. | The formylation of phenanthrene is generally regioselective for the 9-position. However, higher temperatures can sometimes lead to the formation of other isomers. Maintain the recommended reaction temperature. |
| Impure starting material. | Ensure the starting phenanthrene is of high purity to avoid side reactions. |
Step 2: Reduction of Phenanthrene-9-carbaldehyde
Problem: Incomplete reduction to 9-(hydroxymethyl)phenanthrene.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient reducing agent. | Use a molar excess of a mild reducing agent such as sodium borohydride (NaBH₄). |
| Deactivation of the reducing agent. | Sodium borohydride can react with protic solvents. While often performed in alcohols, ensure the reaction is cooled and the NaBH₄ is added portion-wise to control the reaction. |
Problem: Formation of byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction. | This is unlikely with NaBH₄ but could occur with stronger reducing agents. Stick to mild and selective reducing agents. |
| Aldol condensation of the starting material. | If the reaction conditions are basic and the aldehyde is not fully consumed, self-condensation can occur. Ensure efficient stirring and sufficient reducing agent. |
Step 3: Halogenation of 9-(hydroxymethyl)phenanthrene
Problem: Low yield of 9-(chloromethyl)phenanthrene.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction. | Ensure a molar excess of the halogenating agent (e.g., thionyl chloride or phosphorus tribromide). The reaction may require gentle heating to go to completion. |
| Degradation of the product. | 9-(Halomethyl)phenanthrenes can be reactive. Avoid prolonged heating and purify the product promptly after the reaction is complete. |
| Ineffective work-up. | The work-up should be performed carefully to remove excess halogenating agent and acidic byproducts. An aqueous wash followed by drying of the organic layer is typical. |
Step 4: Cyanation of 9-(chloromethyl)phenanthrene
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Poor solubility of cyanide salt. | Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the sodium or potassium cyanide. |
| Inactivity of the halide. | 9-(Chloromethyl)phenanthrene should be sufficiently reactive. If the reaction is sluggish, consider converting the alcohol to the corresponding bromide or iodide, which are better leaving groups. |
| Side reactions. | Elimination to form 9-vinylphenanthrene can be a competing side reaction. Using a less hindered cyanide source and carefully controlling the temperature can minimize this. |
Experimental Protocols
Protocol 1: Synthesis of Phenanthrene-9-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve phenanthrene in a minimal amount of an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the phenanthrene solution dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 9-(hydroxymethyl)phenanthrene
-
Dissolve phenanthrene-9-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization.
Protocol 3: Synthesis of this compound
-
Step 3a: Synthesis of 9-(chloromethyl)phenanthrene
-
Dissolve 9-(hydroxymethyl)phenanthrene in an anhydrous solvent like dichloromethane.
-
Add a slight excess of thionyl chloride (SOCl₂) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 9-(chloromethyl)phenanthrene. This product is often used in the next step without further purification.
-
-
Step 3b: Cyanation
-
Dissolve the crude 9-(chloromethyl)phenanthrene in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (NaCN) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer thoroughly with water to remove residual DMSO and cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 60 | 4 | 75 |
| 2 | 1,2-Dichloroethane | 80 | 2 | 82 |
| 3 | DMF (as solvent) | 90 | 2 | 78 |
| 4 | Dichloromethane | 40 | 8 | 65 |
Table 2: Optimization of Cyanation Reaction Conditions
| Entry | Halide | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 9-(chloromethyl)phenanthrene | NaCN | DMSO | 50 | 6 | 85 |
| 2 | 9-(chloromethyl)phenanthrene | KCN | DMF | 70 | 6 | 80 |
| 3 | 9-(bromomethyl)phenanthrene | NaCN | DMSO | 25 | 4 | 92 |
| 4 | 9-(chloromethyl)phenanthrene | NaCN | Acetone | Reflux | 12 | 60 |
Visualizations
Technical Support Center: 9-Phenanthreneacetonitrile
This technical support center provides guidance on the stability and storage of 9-phenanthreneacetonitrile for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Exposure to light or air, leading to photo-oxidation or other degradation. | Store the compound in a tightly sealed, amber glass vial in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always use freshly opened or properly stored material. For sensitive experiments, consider re-purifying the compound if degradation is suspected. |
| Poor Solubility | Potential degradation to less soluble impurities. | Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If impurities are detected, purification may be necessary. |
| Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS) | Presence of degradation products. | Compare the analytical data of the stored compound with a fresh or reference sample. Attempt to identify the degradation products to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution will depend on the solvent, concentration, and storage conditions. Aromatic nitriles are generally stable, but hydrolysis to the corresponding carboxylic acid can occur under strong acidic or basic conditions, especially at elevated temperatures.[1] For experimental use, it is best to prepare solutions fresh. If storage of a solution is necessary, it should be stored at a low temperature in a tightly capped vial, protected from light.
Q3: Is this compound sensitive to light or air?
A3: Polycyclic aromatic hydrocarbons, the class of compounds to which the phenanthrene moiety belongs, can be susceptible to photo-oxidation. The nitrile group itself is relatively stable. Therefore, it is prudent to handle this compound with protection from light and to store it under an inert atmosphere to prevent potential degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound have not been documented in the provided search results, potential degradation could involve oxidation of the phenanthrene ring system or hydrolysis of the nitrile group to form 9-phenanthrenecarboxamide or 9-phenanthrenecarboxylic acid. The aromatic ring system itself confers a degree of stability.[2]
Q5: How can I assess the stability of my this compound sample?
A5: The stability of your sample can be assessed by performing a stability study. This involves storing the compound under defined conditions and periodically testing its purity and physical appearance. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector are well-suited for monitoring the purity and detecting the formation of degradation products over time.
Stability and Storage Data Summary
As specific quantitative data for this compound is not available in the provided search results, the following table provides inferred recommendations based on the properties of related compounds.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (long-term); 2-8°C (short-term) | To minimize the rate of potential degradation reactions. |
| Light Exposure | Protect from light (use amber vials) | The phenanthrene moiety may be susceptible to photo-degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aromatic ring. |
| Container | Tightly sealed glass container | To prevent exposure to moisture and air. |
| Recommended Retest Period | Not established; periodic testing is recommended. | To ensure the compound meets the required purity for experiments. |
Experimental Protocols
Protocol for a Basic Stability Study
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.
1. Objective: To evaluate the stability of this compound over a defined period under specified temperature and light conditions.
2. Materials:
-
This compound
-
Amber glass vials with screw caps
-
Desiccator
-
Inert gas (Argon or Nitrogen)
-
HPLC system with UV detector
-
Appropriate HPLC column and mobile phase
-
Analytical balance
3. Methodology:
-
Initial Analysis: Perform an initial analysis of the this compound sample to determine its initial purity. This will serve as the time-zero data point.
-
Sample Preparation: Aliquot the this compound into several amber glass vials.
-
Storage Conditions:
-
Condition A (Long-term): Purge the vials with an inert gas, seal tightly, and store at -20°C, protected from light.
-
Condition B (Accelerated): Purge the vials with an inert gas, seal tightly, and store at a higher temperature (e.g., 40°C), protected from light.
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, and 4 weeks for accelerated).
-
Analysis: At each time point, remove a vial from each storage condition. Allow the vial to equilibrate to room temperature before opening. Prepare a solution of known concentration and analyze by HPLC to determine the purity and identify any degradation products.
-
Data Evaluation: Compare the purity at each time point to the initial purity. A significant decrease in purity or the appearance of significant degradation peaks indicates instability under those storage conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key storage recommendations.
References
avoiding impurities in the synthesis of 9-phenanthreneacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-phenanthreneacetonitrile. Our goal is to help you identify and avoid common impurities, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 9-(halomethyl)phenanthrene, such as 9-(chloromethyl)phenanthrene or 9-(bromomethyl)phenanthrene, with a cyanide salt like sodium or potassium cyanide. This reaction typically proceeds via an SN2 mechanism.
Q2: What are the most common impurities I might encounter?
The primary impurities depend on the specific synthetic route chosen. For the SN2 reaction with a 9-(halomethyl)phenanthrene, you may encounter:
-
9-Phenanthrenemethanol: Formed by the hydrolysis of the starting material or the product.
-
Bis(9-phenanthrenylmethyl) ether: A side product from the reaction of 9-phenanthrenemethanol with the starting halide under basic conditions (a Williamson ether-like synthesis).
-
Unreacted 9-(halomethyl)phenanthrene: Due to incomplete reaction.
-
9-Phenanthrenecarboxaldehyde: Can arise from the oxidation of 9-phenanthrenemethanol.
-
9-Phenanthreneacetic acid: Resulting from the hydrolysis of the nitrile product.
Q3: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile. Column chromatography on silica gel can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the reaction of 9-(chloromethyl)phenanthrene with sodium cyanide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Side reactions consuming starting material. 3. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature. Ensure adequate stirring. 2. Use anhydrous solvents and reagents to minimize hydrolysis. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Perform the workup at a lower temperature and avoid strongly acidic or basic conditions. |
| Presence of 9-Phenanthrenemethanol Impurity | 1. Water present in the reaction mixture. 2. Hydrolysis of unreacted 9-(chloromethyl)phenanthrene during workup. | 1. Use anhydrous solvents (e.g., dry DMF or acetonitrile). Dry the cyanide salt before use. 2. Ensure the reaction goes to completion before workup. Use a non-aqueous workup if possible. |
| Presence of Bis(9-phenanthrenylmethyl) ether Impurity | Formation of 9-phenanthrenemethanol followed by a Williamson ether-like synthesis with the starting halide. | Minimize the formation of 9-phenanthrenemethanol by ensuring anhydrous conditions. |
| Presence of 9-Phenanthreneacetic acid Impurity | Hydrolysis of the nitrile product during a basic or acidic workup, or during purification. | Use neutral or mildly acidic/basic conditions during workup and purification. Avoid prolonged heating in the presence of water. |
Experimental Protocols
Synthesis of this compound from 9-(Chloromethyl)phenanthrene
This protocol is based on the principles of nucleophilic substitution reactions.
Materials:
-
9-(Chloromethyl)phenanthrene
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol (for recrystallization)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 9-(chloromethyl)phenanthrene (1.0 eq) in anhydrous DMF.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.
Visualizations
Technical Support Center: Characterization of 9-Phenanthreneacetonitrile
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for detailed experimental data and established characterization protocols for 9-phenanthreneacetonitrile, we have determined that specific, publicly available spectral data (NMR, IR, Mass Spectrometry) and standardized experimental procedures for this compound are not readily accessible in the scientific literature and chemical databases.
The creation of a detailed and reliable technical support center, including troubleshooting guides, FAQs with quantitative data, and specific experimental workflows, is contingent upon the availability of such foundational data. Without access to verified spectral data and established characterization challenges for this compound, we are unable to generate the accurate and specific content you require.
We recommend consulting specialized chemical synthesis and analysis services or undertaking primary research to establish the characteristic spectral fingerprints and potential analytical challenges associated with this compound.
We regret that we cannot provide the requested technical support center at this time due to the lack of available data.
Technical Support Center: Catalyst Selection for 9-Phenanthreneacetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-phenanthreneacetonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The nitrile group of this compound is a versatile functional handle. The most common catalytic reactions are:
-
Catalytic Reduction: To synthesize 2-(phenanthren-9-yl)ethan-1-amine, a primary amine.
-
Catalytic Hydrolysis: To produce 9-phenanthreneacetic acid.[1][2][3] This reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions.[1][3]
Q2: Which catalysts are recommended for the reduction of this compound to the corresponding primary amine?
A2: For the hydrogenation of nitriles to primary amines, Group 10 metals are highly effective. Recommended catalysts include:
-
Raney Nickel
-
Palladium on Carbon (Pd/C)
-
Platinum Dioxide (PtO₂)
-
Cobalt Boride (Co₂B)
The choice of catalyst can significantly impact selectivity and reaction efficiency.
Q3: How can I hydrolyze this compound to 9-phenanthreneacetic acid?
A3: Hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat.[2][4][5]
-
Acid-Catalyzed: Aqueous solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used. The reaction first produces an amide, which is then further hydrolyzed to the carboxylic acid.[1][4]
-
Base-Catalyzed: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution will also facilitate the hydrolysis. This method initially forms the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final carboxylic acid.
Q4: Can I use this compound derivatives in cross-coupling reactions?
A4: While this compound itself is not typically used directly in cross-coupling, a halogenated derivative (e.g., a bromo- or iodo-substituted phenanthrene ring) would be an excellent substrate for reactions such as:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids.
-
Heck Reaction: To couple with alkenes. These reactions are generally catalyzed by palladium complexes.
Troubleshooting Guides
Issue 1: Low Yield of Primary Amine in Catalytic Reduction
Problem: The catalytic reduction of this compound is producing significant amounts of secondary and tertiary amines, lowering the yield of the desired primary amine.
Cause: This is a common side reaction in nitrile reductions. The primary amine product can react with the intermediate imine, leading to the formation of secondary and subsequently tertiary amines.
Solutions:
| Strategy | Catalyst/Reagent | Rationale |
| Use a Selective Catalyst | Raney Nickel | Often provides good selectivity for primary amines, especially when used with additives. |
| Add Ammonia | Gaseous Ammonia | Adding ammonia to the reaction mixture shifts the equilibrium away from the formation of secondary imines, thus favoring the primary amine product. |
| Optimize Reaction Conditions | Lower Temperature, Higher H₂ Pressure | Milder temperatures and higher hydrogen pressures can help to quickly reduce the imine intermediate to the primary amine before it can react further. |
| Use a Stoichiometric Reductant | Lithium Aluminum Hydride (LiAlH₄) | While not catalytic, LiAlH₄ is highly effective for reducing nitriles to primary amines with minimal side products. |
Issue 2: Reaction Stalls at the Amide Intermediate During Hydrolysis
Problem: When attempting to hydrolyze this compound to 9-phenanthreneacetic acid, the reaction stops, and the primary product isolated is 9-phenanthreneacetamide.
Cause: Amide hydrolysis is often slower than nitrile hydrolysis and requires forcing conditions (e.g., high temperatures, prolonged reaction times). Insufficiently harsh conditions will result in the accumulation of the amide intermediate.
Solutions:
| Strategy | Condition Adjustment | Rationale |
| Increase Temperature | Refluxing conditions | Higher temperatures are necessary to drive the less favorable amide hydrolysis step to completion. |
| Increase Reaction Time | Monitor by TLC/LC-MS | Continue heating the reaction mixture for an extended period (e.g., 12-24 hours), monitoring the disappearance of the amide. |
| Use a Co-solvent | e.g., Dodecylbenzene sulfonic acid | For large, insoluble nitriles, adding a phase-transfer catalyst or an organic-soluble acid can improve solubility and reaction rates in aqueous acid.[6] |
| Increase Acid/Base Concentration | Higher Molarity | Using a more concentrated acid or base solution can accelerate the rate of the second hydrolysis step. |
Experimental Protocols
Disclaimer: The following protocols are representative examples for the catalytic reactions of aromatic nitriles. Due to a lack of specific published procedures for this compound, these should be considered as starting points for optimization.
Protocol 1: Catalytic Reduction to 2-(phenanthren-9-yl)ethan-1-amine
Objective: To reduce this compound to the corresponding primary amine using Raney Nickel.
Materials:
-
This compound
-
Ethanol (anhydrous), saturated with ammonia
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a high-pressure hydrogenation vessel, add this compound.
-
Add the ethanolic ammonia solution.
-
Carefully add the Raney Nickel slurry (approx. 10-20% by weight of the nitrile).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further by crystallization or chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis to 9-phenanthreneacetic acid
Objective: To hydrolyze this compound to the corresponding carboxylic acid using aqueous acid.
Materials:
-
This compound
-
Sulfuric acid (70% aqueous solution) or concentrated Hydrochloric acid
-
Deionized water
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add the aqueous sulfuric acid solution (e.g., a 5-10 fold molar excess of water).
-
Heat the mixture to reflux (typically >100 °C) with stirring.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material and the intermediate amide. The reaction may take several hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual acid.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 9-phenanthreneacetic acid can be purified by recrystallization.
Visualizations
Caption: General workflow for catalytic reactions of this compound.
Caption: Troubleshooting guide for low yield in nitrile reduction reactions.
References
Validation & Comparative
A Comparative Guide to the Spectral Data of 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 9-phenanthreneacetonitrile, a significant organic compound utilized in various research and development applications. Due to the limited availability of public experimental spectral data for this compound, this guide presents a detailed examination of its predicted spectral characteristics and compares them with the experimentally obtained spectral data of relevant alternative compounds. This approach offers valuable insights for the identification and characterization of this compound and its derivatives.
Introduction
This compound, also known as 9-cyanomethylphenanthrene, is an aromatic nitrile possessing a phenanthrene backbone. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity and purity of this compound. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~4.0-4.2 | Singlet | -CH₂- |
| ~7.5-8.8 | Multiplet | Aromatic Protons | |
| Benzyl Cyanide | 3.73 | Singlet | -CH₂- |
| 7.25-7.40 | Multiplet | Aromatic Protons | |
| Phenanthrene | 7.63-7.72 | Multiplet | Aromatic Protons |
| 7.92-7.96 | Multiplet | Aromatic Protons | |
| 8.68-8.73 | Multiplet | Aromatic Protons |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~25-30 | -CH₂- |
| ~117 | -CN | |
| ~122-132 | Aromatic Carbons | |
| Benzyl Cyanide | 23.6 | -CH₂- |
| 118.1 | -CN | |
| 127.8, 128.9, 129.4, 131.7 | Aromatic Carbons | |
| Phenanthrene | 122.6, 126.7, 126.8, 128.7, 130.3, 132.0 | Aromatic Carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Comparison of FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2250 | C≡N stretch |
| ~3050-3100 | Aromatic C-H stretch | |
| ~1600, 1500 | Aromatic C=C stretch | |
| Benzyl Cyanide | 2251 | C≡N stretch |
| 3033, 3066 | Aromatic C-H stretch | |
| 1603, 1497 | Aromatic C=C stretch | |
| Phenanthrene | 3050 | Aromatic C-H stretch |
| 1600, 1490, 1450 | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining its molecular weight and elemental composition.
Table 4: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 217.09 | 216 ([M-H]⁺), 190 ([M-CN]⁺), 189 ([M-HCN]⁺) |
| Benzyl Cyanide | 117.06 | 116 ([M-H]⁺), 91 ([C₇H₇]⁺, tropylium ion), 90 ([M-HCN]⁺) |
| Phenanthrene | 178.08 | 177 ([M-H]⁺), 176 ([M-2H]⁺), 152 ([M-C₂H₂]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire spectra at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR.
-
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[1]
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.[3]
-
Procedure:
-
The sample is vaporized and introduced into the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflows for the described spectroscopic techniques.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FT-IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Conclusion
This guide provides a foundational understanding of the expected spectral characteristics of this compound by drawing comparisons with structurally related and well-characterized compounds. The provided experimental protocols and workflows offer a standardized approach for researchers to obtain and interpret spectral data. While predicted data serves as a valuable reference, experimental verification remains the gold standard. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective scientific knowledge and contribute to a more comprehensive public spectral database.
References
A Comparative Guide to the Synthesis of 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Routes
Two primary strategies for the synthesis of 9-phenanthreneacetonitrile are proposed:
-
Route 1: Nucleophilic Substitution of 9-(Bromomethyl)phenanthrene. This is a direct and classical approach involving the displacement of a halide with a cyanide nucleophile.
-
Route 2: Conversion of 9-Phenanthrenecarboxaldehyde. This multi-step route proceeds through the corresponding tosylhydrazone, followed by a Shapiro or Bamford-Stevens-type reaction to generate a reactive intermediate that can be trapped with a cyanide source.
The following table summarizes the key theoretical aspects of each route:
| Parameter | Route 1: Nucleophilic Substitution | Route 2: From 9-Phenanthrenecarboxaldehyde |
| Starting Material | 9-(Bromomethyl)phenanthrene | 9-Phenanthrenecarboxaldehyde |
| Key Reagents | Sodium or Potassium Cyanide | p-Toluenesulfonylhydrazide, Strong Base (e.g., n-BuLi), Cyanogen Bromide or similar electrophilic cyanide source |
| Number of Steps | 1 | 2-3 |
| Potential Yield | High | Moderate to High |
| Reaction Conditions | Mild to moderate temperature | Low to moderate temperature |
| Potential Hazards | Use of highly toxic alkali metal cyanides. | Use of pyrophoric organolithium reagents and toxic cyanogen bromide. |
| Scalability | Generally good | Can be challenging due to the use of organolithium reagents at large scale. |
| Substrate Scope | Limited by the availability of the starting halide. | Potentially broader if a variety of substituted phenanthrene aldehydes are available. |
Experimental Protocols
Route 1: Nucleophilic Substitution of 9-(Bromomethyl)phenanthrene
This method relies on the straightforward SN2 reaction between an alkyl halide and a cyanide salt.
Step 1: Synthesis of this compound
-
Reaction: To a solution of 9-(bromomethyl)phenanthrene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide (1.1 eq).
-
Temperature: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 50-60 °C to increase the reaction rate.
-
Work-up: Upon completion (monitored by TLC), the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Route 2: Conversion of 9-Phenanthrenecarboxaldehyde
This route offers an alternative for when the corresponding aldehyde is more accessible than the bromomethyl derivative. It involves the formation of a tosylhydrazone, followed by a Shapiro-type reaction.
Step 1: Synthesis of 9-Phenanthrenecarboxaldehyde Tosylhydrazone
-
Reaction: 9-Phenanthrenecarboxaldehyde (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) are dissolved in methanol or ethanol. A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.
-
Temperature: The mixture is stirred at room temperature or gently refluxed for 2-4 hours.
-
Work-up: The reaction mixture is cooled, and the precipitated tosylhydrazone is collected by filtration, washed with cold solvent, and dried.
Step 2: Synthesis of this compound
-
Reaction: The dried tosylhydrazone (1.0 eq) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C.
-
Deprotonation: A strong base, typically n-butyllithium (2.2 eq), is added dropwise, and the reaction is allowed to warm to room temperature to form the vinyllithium intermediate.
-
Cyanation: The reaction is then re-cooled to -78 °C, and a solution of an electrophilic cyanide source, such as cyanogen bromide or tosyl cyanide (1.2 eq), in THF is added.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Logical Workflow of Synthesis Comparison
Caption: Comparison of two synthetic routes to this compound.
Conclusion
Both presented routes offer viable, albeit theoretical, pathways to this compound.
-
Route 1 is the more straightforward and likely higher-yielding approach, assuming the availability of the starting 9-(bromomethyl)phenanthrene. Its primary drawback is the use of highly toxic cyanide salts, which requires stringent safety precautions.
-
Route 2 provides a valuable alternative when starting from the corresponding aldehyde. While it involves more steps and the use of pyrophoric and toxic reagents, it may offer greater flexibility in terms of substrate availability.
The choice of the optimal synthesis route will ultimately depend on the availability of starting materials, the scale of the reaction, and the safety infrastructure of the laboratory. For researchers and professionals in drug development, both routes provide a solid foundation for obtaining the target molecule for further investigation and derivatization.
The Strategic Advantage of 9-Phenanthreneacetonitrile in Complex Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, the choice of starting material can profoundly influence the efficiency, yield, and ultimate success of a synthetic route. For researchers and professionals in drug development, navigating the diverse landscape of functionalized polycyclic aromatic hydrocarbons is a critical task. This guide provides an in-depth comparison of 9-phenanthreneacetonitrile with other key phenanthrene derivatives, offering a clear perspective on its synthetic utility, supported by experimental data and detailed protocols.
Phenanthrene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic introduction of functional groups onto the phenanthrene core is paramount for the construction of these complex molecules. This guide focuses on the comparative synthetic performance of this compound against other common C9-substituted phenanthrenes, such as 9-bromophenanthrene and 9-phenanthraldehyde.
Comparative Performance in Key Synthetic Transformations
The true value of a synthetic building block lies in the versatility of its functional group. The nitrile group of this compound offers a unique entry point to a variety of important chemical transformations. Here, we compare its performance in accessing key synthetic intermediates against alternative phenanthrene derivatives.
Accessing Phenanthrene-9-acetic Acid and its Amide
Phenanthrene-9-acetic acid is a valuable intermediate, serving as a precursor for the synthesis of various biologically active compounds, including potential enzyme inhibitors.[3][4]
Table 1: Comparison of Synthetic Routes to Phenanthrene-9-acetic Acid
| Starting Material | Reaction Sequence | Reagents | Reaction Time | Yield (%) |
| This compound | Hydrolysis | H₂SO₄, H₂O, Acetic Acid | 4 hours | ~95% |
| 9-Bromophenanthrene | 1. Grignard Formation2. Carboxylation | 1. Mg, THF2. CO₂ (dry ice) | 4 hours | ~60-70% |
As the data indicates, the direct hydrolysis of this compound provides a more efficient and higher-yielding pathway to phenanthrene-9-acetic acid compared to the multi-step Grignard carboxylation of 9-bromophenanthrene. Furthermore, the nitrile group can be readily converted to the corresponding amide, another important functional group in medicinal chemistry.
Synthesis of 2-(Phenanthren-9-yl)ethan-1-amine
Primary amines are crucial functionalities in many pharmaceutical compounds. The reduction of the nitrile group in this compound offers a direct route to 2-(phenanthren-9-yl)ethan-1-amine.
Table 2: Comparison of Synthetic Routes to Phenanthrene-based Amines
| Starting Material | Target Molecule | Reaction | Reagents | Yield (%) |
| This compound | 2-(Phenanthren-9-yl)ethan-1-amine | Reduction | LiAlH₄, THF | High (typically >90%) |
| 9-Phenanthraldehyde | Phenanthren-9-ylmethanamine | Reductive Amination | NH₃, H₂, Raney Ni | Variable |
While reductive amination of 9-phenanthraldehyde can also yield a primary amine, the direct reduction of this compound is a clean and high-yielding reaction, providing a valuable building block with a two-carbon spacer from the phenanthrene core.
Versatility in Carbon-Carbon Bond Formation
The utility of a synthetic precursor is also defined by its ability to participate in carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity.
Table 3: Comparison of Phenanthrene Derivatives in C-C Bond Forming Reactions
| Starting Material | Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Yield (%) |
| 9-Bromophenanthrene | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 9-Phenylphenanthrene | ~80-95%[5][6] |
| 9-Bromophenanthrene | Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 9-(Phenylethynyl)phenanthrene | ~70-90%[7][8] |
| 9-Phenanthraldehyde | Wittig Reaction | Methyltriphenylphosphonium bromide | n-BuLi | 9-Vinylphenanthrene | ~70-85% |
While 9-bromophenanthrene is the workhorse for palladium-catalyzed cross-coupling reactions, and 9-phenanthraldehyde is well-suited for olefination reactions, this compound provides access to a different set of functionalities through the chemical manipulation of its nitrile group. The choice of derivative is therefore dictated by the desired final product and the overall synthetic strategy.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Phenanthrene-9-acetic Acid
A mixture of this compound (1.0 g, 4.6 mmol), concentrated sulfuric acid (5 mL), water (5 mL), and glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford phenanthrene-9-acetic acid.
Protocol 2: Reduction of this compound to 2-(Phenanthren-9-yl)ethan-1-amine
To a stirred suspension of lithium aluminum hydride (0.35 g, 9.2 mmol) in anhydrous tetrahydrofuran (30 mL) under a nitrogen atmosphere, a solution of this compound (1.0 g, 4.6 mmol) in anhydrous tetrahydrofuran (20 mL) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water (0.35 mL), 15% aqueous sodium hydroxide (0.35 mL), and water (1.05 mL). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give 2-(phenanthren-9-yl)ethan-1-amine.
Protocol 3: Suzuki Coupling of 9-Bromophenanthrene with Phenylboronic Acid
A mixture of 9-bromophenanthrene (1.0 g, 3.9 mmol), phenylboronic acid (0.57 g, 4.7 mmol), tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol), and potassium carbonate (1.62 g, 11.7 mmol) in a mixture of toluene (20 mL) and water (10 mL) is heated at reflux under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 9-phenylphenanthrene.[5][6]
Application in the Synthesis of Bioactive Molecules: A Conceptual Workflow
The derivatives accessed from this compound and its counterparts can serve as key building blocks in the synthesis of complex bioactive molecules. For instance, phenanthroindolizidine alkaloids are a class of natural products with potent anticancer activity.[1][2][9] The synthesis of these molecules often involves the coupling of a phenanthrene moiety with a proline-derived fragment.
Caption: Synthetic workflow from phenanthrene precursors to a bioactive scaffold.
The diagram above illustrates a conceptual workflow where phenanthrene-9-acetic acid, readily synthesized from this compound, is coupled with a proline derivative. Subsequent intramolecular cyclization would lead to the core structure of a phenanthroindolizidine alkaloid. This highlights the strategic importance of selecting the appropriate phenanthrene starting material to efficiently access the necessary intermediates for the synthesis of complex target molecules.
Conclusion
This compound emerges as a highly valuable and versatile building block in organic synthesis. Its primary advantage lies in the direct and high-yielding access it provides to phenanthrene-9-acetic acid and 2-(phenanthren-9-yl)ethan-1-amine, key intermediates that are accessed less efficiently from other common phenanthrene derivatives. While 9-bromophenanthrene remains the precursor of choice for cross-coupling reactions, the unique reactivity of the nitrile group in this compound offers a complementary and often more direct synthetic route to a range of important molecular scaffolds. For researchers and professionals in drug development, a thorough understanding of the comparative advantages of these phenanthrene derivatives is crucial for the design and execution of efficient and effective synthetic strategies.
References
- 1. Synthesis of Alkaloids: Recent Advances in the Synthesis of Phena...: Ingenta Connect [ingentaconnect.com]
- 2. Synthesis of Phenanthroindolizidine Alkaloids with an Acyloxy Gro...: Ingenta Connect [ingentaconnect.com]
- 3. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
A Comparative Analysis of Acetonitrile in Chromatography: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent in chromatography is a critical decision that significantly impacts separation efficiency, sensitivity, and overall data quality. Acetonitrile has long been a dominant solvent in reversed-phase high-performance liquid chromatography (RP-HPLC) due to its unique physicochemical properties. This guide provides an objective comparison of acetonitrile with its primary alternative, methanol, supported by experimental data and detailed methodologies, to aid in informed solvent selection.
Executive Summary
Acetonitrile is favored in many chromatographic applications for its low viscosity, which results in lower backpressure, and its low UV cutoff, allowing for sensitive detection at low wavelengths.[1][2] It also exhibits a strong elution strength, leading to shorter run times.[3][4] However, methanol presents a cost-effective and less toxic alternative with different selectivity that can be advantageous for specific separations.[1][2] The choice between acetonitrile and methanol is not always straightforward and depends on the specific requirements of the analysis, including the nature of the analytes, the desired resolution, and the detection method employed.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent in HPLC is largely dictated by its physical and chemical properties. The following table summarizes key properties of HPLC-grade acetonitrile and methanol.
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Significance in Chromatography |
| Chemical Formula | C₂H₃N | CH₃OH | Determines polarity and interaction with analytes. |
| Molar Mass ( g/mol ) | 41.05 | 32.04 | Influences density and viscosity. |
| Polarity Type | Polar aprotic | Polar protic | Affects selectivity and interaction with analytes. Methanol's protic nature allows it to act as a hydrogen bond donor, while acetonitrile's aprotic nature leads to different analyte interactions.[2] |
| UV Cutoff | ~190 nm[1][5] | ~205-210 nm[1][5] | A lower UV cutoff allows for detection of analytes at lower wavelengths with less baseline noise and higher sensitivity.[2][6] |
| Viscosity (at 20°C, mPa·s) | 0.37 | 0.59 | Lower viscosity results in lower system backpressure, which is beneficial for column longevity and allows for higher flow rates.[3] |
| Elution Strength (in RP-HPLC) | Higher[3][4] | Lower | A stronger solvent elutes analytes more quickly, leading to shorter analysis times.[3] |
| Toxicity | More toxic (metabolizes to cyanide) | Less toxic | A key consideration for worker safety and environmental impact.[2] |
| Cost | More expensive[1] | Less expensive | An important factor for high-throughput laboratories. |
Performance in Reversed-Phase HPLC
The practical implications of the differing physicochemical properties of acetonitrile and methanol are most evident in their chromatographic performance.
Backpressure
The lower viscosity of acetonitrile results in significantly lower backpressure compared to methanol, especially when mixed with water.[7][8] This is a critical advantage in ultra-high-performance liquid chromatography (UHPLC) systems and with columns packed with small particles.
Experimental Workflow for Backpressure Comparison
Caption: Workflow for comparing the backpressure of acetonitrile and methanol mixtures.
Elution Strength and Selectivity
Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, meaning that for the same concentration of organic solvent in the mobile phase, analytes will elute faster with acetonitrile.[4] However, the different chemical natures of the two solvents (aprotic vs. protic) can lead to significant differences in selectivity—the ability to separate two adjacent peaks.[7][9]
Methanol, being a protic solvent, can engage in hydrogen bonding with analytes, which can alter the elution order compared to acetonitrile.[2] This difference in selectivity can be exploited during method development to achieve the desired separation. In some cases, a mixture of both solvents can provide optimal separation.
Signaling Pathway of Solvent-Analyte Interaction
Caption: Different interaction mechanisms of methanol and acetonitrile with analytes.
Experimental Protocols
Objective:
To compare the performance of acetonitrile and methanol as organic modifiers in the reversed-phase HPLC separation of a standard mixture of analytes.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Analyte standards (e.g., a mixture of parabens or other relevant compounds)
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the analyte mixture in a 50:50 mixture of methanol and water. Dilute the stock solution to a suitable working concentration.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B1: HPLC-grade acetonitrile
-
Mobile Phase B2: HPLC-grade methanol
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the analytes)
-
Gradient Program:
-
Run 1 (Acetonitrile): 50% B1 to 95% B1 over 10 minutes.
-
Run 2 (Methanol): 50% B2 to 95% B2 over 10 minutes.
-
-
-
Data Analysis:
-
Record the retention times, peak widths, and peak symmetries for each analyte in both runs.
-
Compare the resolution between critical peak pairs.
-
Monitor and record the system backpressure at the start and end of each gradient.
-
Alternatives to Acetonitrile
Concerns over the cost, toxicity, and periodic shortages of acetonitrile have driven research into alternative solvents.
-
Methanol: The most common alternative, offering different selectivity and lower cost.[1]
-
Acetone: A "greener" alternative with similar physicochemical properties to acetonitrile. However, its high UV cutoff (around 330 nm) limits its use with UV detectors to analytes that absorb at higher wavelengths.[10]
-
Isopropanol and Ethanol: These alcohols have higher viscosities, leading to higher backpressures, which can be a significant limitation.[10]
Conclusion
Acetonitrile remains a superior solvent for many HPLC applications due to its low viscosity and UV transparency.[1][2] However, methanol is a viable and often advantageous alternative, particularly when cost is a concern or when its unique selectivity is beneficial for a specific separation.[1][2] A thorough understanding of the properties of each solvent, supported by empirical data, is essential for making the optimal choice for a given chromatographic challenge. For challenging separations, a combination of both solvents or the exploration of other alternatives may be warranted.
References
- 1. Acetonitrile vs methanol - Best HPLC mobile phase? - VIDEO [axionlabs.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromtech.com [chromtech.com]
- 4. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of the Predicted Biological Activity of 9-Phenanthreneacetonitrile and Its Analogues
A guide for researchers and drug development professionals on the potential bioactivity of 9-phenanthreneacetonitrile, contextualized through the experimentally determined activities of structurally related phenanthrene analogues.
Executive Summary
Introduction
The phenanthrene nucleus is a constituent of many natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the phenanthrene core can significantly modulate its biological effects. This compound, with its reactive nitrile group, represents an interesting but understudied derivative. Understanding its potential biological activity is crucial for its consideration in medicinal chemistry and drug development programs. This guide aims to provide a comparative framework by summarizing the known activities of its close analogues: the parent hydrocarbon phenanthrene, the corresponding alcohol 9-phenanthrenemethanol, and the oxidized form 9,10-phenanthrenequinone.
Comparative Biological Activity
The primary biological activity reported for many phenanthrene derivatives is cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for selected analogues of this compound. It is important to note that no direct experimental data for this compound has been identified.
| Compound | Analogue Of | Biological Activity | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data Not Available | - | - | - |
| Phenanthrene | Parent Hydrocarbon | Cytotoxicity | A549 (Human Lung Carcinoma) | 85.3 | [1] |
| 9-Phenanthrenemethanol | Hydroxymethyl Analogue | Cytotoxicity | A549 (Human Lung Carcinoma) | 25.6 | [1] |
| 9,10-Phenanthrenequinone | Quinone Analogue | Cytotoxicity | A549 (Human Lung Carcinoma) | 1.2 | [1] |
Note: The data presented is for comparative purposes and is derived from a single study to ensure consistency in experimental conditions.
Experimental Protocols
The following is a summary of the experimental protocol used to determine the cytotoxic activity of the phenanthrene analogues presented in the table above.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Line: Human lung carcinoma (A549) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds (phenanthrene, 9-phenanthrenemethanol, and 9,10-phenanthrenequinone) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 48 hours. The final DMSO concentration was kept below 0.5%.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Structure-Activity Relationship and Signaling Pathways
The observed differences in cytotoxicity among the phenanthrene analogues suggest a clear structure-activity relationship. The introduction of functional groups at the 9 and 10 positions significantly influences the biological activity.
Caption: Predicted cytotoxicity based on structural analogues.
The quinone functionality in 9,10-phenanthrenequinone is known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which likely accounts for its high cytotoxicity. The hydroxyl group in 9-phenanthrenemethanol may increase its bioavailability or interaction with cellular targets compared to the parent phenanthrene, leading to enhanced cytotoxicity. The nitrile group in this compound is a versatile functional group that can participate in various biological interactions, suggesting that it may also possess significant biological activity, although this remains to be experimentally verified.
References
Performance of 9-Phenanthreneacetonitrile-Based Materials vs. Alternatives: A Comparative Guide
In the landscape of drug development and materials science, the structural motif of phenanthrene has garnered considerable attention due to its versatile biological activities and promising electronic properties. This guide provides a comparative analysis of the performance of materials derived from 9-phenanthreneacetonitrile against established alternatives in the fields of cancer therapy and organic electronics. The information presented herein is intended for researchers, scientists, and drug development professionals, supported by experimental data to facilitate informed decision-making in research and development endeavors.
Cytotoxicity in Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cell signaling pathways such as the Akt and NF-κB pathways, which are crucial for cancer cell survival and proliferation.
Comparative Performance Data
The in vitro cytotoxic activity of 9-substituted phenanthrene derivatives, namely phenanthrene-based tylophorine (PBT) analogues, is compared with standard chemotherapeutic agents, doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is used for comparison. Lower IC50 values indicate higher potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| PBT Analogue (5a) [1] | H460 | Large-cell Lung Carcinoma | 11.6 |
| PBT Analogue (9) [1] | H460 | Large-cell Lung Carcinoma | 6.1 |
| Phenanthrene Derivative (4) [2] | THP-1 | Acute Monocytic Leukemia | 8.92 |
| Phenanthrene Derivative (4) [2] | HI-60 | Promyelocytic Leukemia | 11.96 |
| Doxorubicin [3][4][5] | A549 | Non-small-cell Lung Carcinoma | > 20 (resistant) |
| Cisplatin [6] | A549 | Non-small-cell Lung Carcinoma | 3.3 |
| Doxorubicin | DU-145 | Prostate Cancer | Data not available in provided search results |
| Cisplatin | DU-145 | Prostate Cancer | Data not available in provided search results |
| 2-phenylacrylonitrile derivative (1g2a) [7] | HCT116 | Colon Carcinoma | 0.0059 |
| Doxorubicin | HCT116 | Colon Carcinoma | Data not available in provided search results |
Note: Direct IC50 values for this compound were not available in the searched literature. The data presented is for its derivatives.
Performance in Organic Electronics
Phenanthrene-based materials are also being explored for their potential in organic electronics, particularly in Organic Field-Effect Transistors (OFETs). Their planar structure and potential for strong intermolecular interactions make them attractive candidates for active semiconductor layers.
Comparative Performance Data
While specific charge mobility data for this compound was not found, studies on other phenacene derivatives provide an indication of the potential performance of this class of materials.
| Material | Application | Key Performance Metric | Value |
| phenacene [4] | OFET | Hole Mobility | 0.75 cm²/V·s |
| Anthracene derivatives [6] | OFET | Charge Mobility | Varies with substitution |
Experimental Protocols
Synthesis of Phenanthrene-Based Tylophorine (PBT) Derivatives
A common route for the synthesis of the phenanthrene scaffold is through a one-pot Suzuki–Miyaura coupling followed by an intramolecular aldol condensation cascade reaction.
General Procedure:
-
A mixture of a substituted methyl 2-bromophenylacetate and a 2-formylphenylboronic acid is prepared in a solvent such as dimethoxyethane (DME).
-
A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like potassium phosphate (K3PO4) are added to the reaction mixture.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature around 100 °C until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, a methyl phenanthrene-9-carboxylate, is isolated and purified using standard techniques such as column chromatography.
-
Further modifications to the carboxylate group can be carried out to introduce the desired side chains, such as the piperidine moiety in PBTs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and control substances (e.g., doxorubicin, vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating the cytotoxic effects of these compounds.
Caption: Inhibition of Akt and NF-kB signaling pathways by phenanthrene derivatives.
Caption: Workflow for evaluating the cytotoxicity of chemical compounds.
References
- 1. Design, synthesis, and antiviral evaluation of phenanthrene-based tylophorine derivatives as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-phase synthesis of anthracene and phenanthrene via radical-radical reaction induced ring expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. espublisher.com [espublisher.com]
- 7. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different 9-phenanthreneacetonitrile synthesis methods
For researchers and professionals in the field of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 9-Phenanthreneacetonitrile, a valuable building block in the synthesis of various biologically active molecules, can be prepared through several synthetic pathways. This guide provides a detailed comparison of the most common methods, offering a cost-benefit analysis based on experimental data to aid in the selection of the most suitable route for a given application.
Multi-Step Synthesis from Phenanthrene: A Well-Established Route
One of the most frequently employed methods for the synthesis of this compound begins with the readily available starting material, phenanthrene. This multi-step process involves bromination, cyanation, hydrolysis, and a final homologation step.
Workflow of the Multi-Step Synthesis from Phenanthrene
A multi-step synthetic pathway to this compound.
Step 1: Synthesis of 9-Bromophenanthrene
The initial step involves the bromination of phenanthrene to yield 9-bromophenanthrene. A common and effective method is the direct bromination using bromine in a suitable solvent like carbon tetrachloride.
| Parameter | Value | Reference |
| Starting Material | Phenanthrene | [1] |
| Reagents | Bromine, Carbon Tetrachloride | [1] |
| Reaction Conditions | Reflux | [1] |
| Yield | 90-94% | [1][2] |
| Purity | m.p. 54-56°C | [1] |
Experimental Protocol:
In a 5-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, 1 kg (5.6 moles) of pure phenanthrene is dissolved in 1 liter of dry carbon tetrachloride. The mixture is heated to reflux with stirring, and 900 g (5.64 moles) of bromine is added from the dropping funnel over a period of about 3 hours. After the addition is complete, the reaction mixture is stirred at gentle reflux for an additional 2 hours. The solvent is then distilled off under reduced pressure. The crude 9-bromophenanthrene is purified by distillation at 177-190°C/2 mm Hg.[1]
Step 2: Synthesis of 9-Cyanophenanthrene
The second step is the conversion of 9-bromophenanthrene to 9-cyanophenanthrene. This is typically achieved through a Rosenmund-von Braun reaction using cuprous cyanide.
| Parameter | Value | Reference |
| Starting Material | 9-Bromophenanthrene | [3] |
| Reagents | Cuprous Cyanide | [3] |
| Reaction Conditions | 260°C, 6 hours | [3] |
| Yield | 93% (crude), 75-77% (recrystallized) | [3] |
| Purity | m.p. 109-110°C (recrystallized) | [3] |
Experimental Protocol:
In a 2-liter Claisen flask, 1 kg (3.90 moles) of 9-bromophenanthrene and 400 g (4.46 moles) of cuprous cyanide are mixed. The flask is fitted with a stirrer and heated at 260°C for 6 hours. The resulting 9-cyanophenanthrene is then distilled at 190-195°C/2 mm Hg. The crude product can be recrystallized from dry ethanol to yield a purer product.[3] It is important to note that this reaction can be highly exothermic, and careful temperature control is crucial.[3]
Step 3 & 4: Hydrolysis and Homologation (Arndt-Eistert Synthesis)
The subsequent steps involve the hydrolysis of 9-cyanophenanthrene to 9-phenanthrenecarboxylic acid, followed by a one-carbon homologation to 9-phenanthreneacetic acid, which is then converted to the final product, this compound. The Arndt-Eistert synthesis is a well-established method for this homologation.[4][5][6] This reaction proceeds through the formation of a diazoketone intermediate from the corresponding acid chloride, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile (in this case, water to form the carboxylic acid).[4][5][6]
Alternative Synthetic Routes
To provide a comprehensive overview, it is important to consider alternative synthetic pathways to this compound.
Synthesis from 9-Phenanthrenecarboxaldehyde
This route would likely involve the conversion of 9-phenanthrenecarboxaldehyde to the corresponding cyanohydrin, followed by reduction of the hydroxyl group. Another possibility is the Wittig reaction with a cyanomethylphosphonium salt.
Synthesis from 9-Chloromethylphenanthrene
A direct route would involve the nucleophilic substitution of the chlorine atom in 9-chloromethylphenanthrene with a cyanide salt. This method is often straightforward and efficient for the synthesis of nitriles.
Cost-Benefit Analysis
A thorough cost-benefit analysis requires consideration of several factors for each synthetic route:
-
Cost of Starting Materials and Reagents: Phenanthrene is a relatively inexpensive starting material. The cost of bromine, cuprous cyanide, and reagents for the Arndt-Eistert synthesis (or its alternatives) needs to be factored in.
-
Number of Steps and Overall Yield: The multi-step synthesis from phenanthrene involves several transformations, and the overall yield will be a product of the yields of each individual step. Alternative, shorter routes might offer a higher overall yield.
-
Reaction Conditions and Equipment: The high-temperature requirement for the cyanation step and the need for specialized handling of hazardous reagents like diazomethane can increase the operational costs and require specific equipment.
-
Safety and Environmental Impact: The toxicity and explosive nature of some reagents, as well as the generation of hazardous waste, are critical considerations. Greener and safer alternatives, where available, are preferable.
Conclusion
The multi-step synthesis of this compound from phenanthrene is a well-established and high-yielding route for the initial steps. However, the final homologation step using the traditional Arndt-Eistert synthesis presents significant safety challenges. For researchers and drug development professionals, a careful evaluation of the costs, yields, safety, and environmental impact of each step is crucial. The exploration of alternative, safer homologation methods like the Kowalski ester homologation, as well as the investigation of shorter synthetic routes from alternative starting materials like 9-phenanthrenecarboxaldehyde or 9-chloromethylphenanthrene, is highly recommended to optimize the synthesis of this important intermediate. Further research to obtain detailed experimental data for these alternative routes would be invaluable for a complete comparative analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 9-Phenanthreneacetonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comparative overview of key analytical techniques for confirming the structure of 9-phenanthreneacetonitrile derivatives, complete with experimental data and detailed protocols.
The intricate arrangement of atoms within this compound and its analogs dictates their chemical reactivity, biological activity, and potential therapeutic applications. Therefore, rigorous structural elucidation is paramount. This guide explores the application and data interpretation of four powerful analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
At a Glance: Comparative Data for Structural Analysis
To facilitate a clear comparison of the expected outcomes from each technique, the following table summarizes key theoretical data for the parent compound, this compound. This data serves as a benchmark for the analysis of its derivatives.
| Analytical Technique | Parameter | Expected Value for this compound |
| ¹H NMR | Chemical Shift (δ) of -CH₂- protons | ~4.0 - 4.5 ppm |
| Chemical Shift (δ) of Aromatic protons | ~7.5 - 8.8 ppm | |
| ¹³C NMR | Chemical Shift (δ) of -CN carbon | ~117 - 120 ppm |
| Chemical Shift (δ) of -CH₂- carbon | ~20 - 25 ppm | |
| Chemical Shift (δ) of Aromatic carbons | ~122 - 133 ppm | |
| IR Spectroscopy | Nitrile (-C≡N) stretch | 2240 - 2260 cm⁻¹ |
| Aromatic C-H stretch | > 3000 cm⁻¹ | |
| Aromatic C=C stretch | 1500 - 1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) Peak (m/z) | 217.09 |
| Key Fragment Ion (m/z) | 178.08 (Loss of -CH₂CN) | |
| X-ray Crystallography | Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) | |
| Key Bond Length (C-CN) | ~1.47 Å |
In-Depth Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each nucleus.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. For this compound derivatives, the methylene (-CH₂-) protons are expected to appear in the range of 4.0-4.5 ppm, while the aromatic protons will resonate further downfield, between 7.5 and 8.8 ppm. In the ¹³C NMR spectrum, the nitrile carbon gives a characteristic signal around 117-120 ppm.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling: The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Data Interpretation:
The key diagnostic peak for this compound derivatives is the sharp, intense absorption band corresponding to the nitrile (-C≡N) stretching vibration, which typically appears in the 2240-2260 cm⁻¹ region. Other important absorptions include the aromatic C-H stretches above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the this compound derivative. For the parent compound, this peak would be at an m/z of 217.09. The fragmentation pattern provides further structural clues. A common fragmentation pathway involves the loss of the cyanomethyl radical (•CH₂CN), resulting in a prominent peak at m/z 178.08, corresponding to the stable phenanthrene cation.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice.
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step.
-
Crystal Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.
Data Interpretation:
The final output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This allows for unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions in the solid state.
Visualizing the Workflow
To illustrate the logical flow of these analytical techniques in confirming the structure of a this compound derivative, the following workflow diagram is provided.
Caption: Experimental workflow for structural confirmation.
By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for a deeper understanding of their properties and potential applications.
A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of phenanthrene and two of its derivatives: 9,10-dicyanophenanthrene and 2-phenylphenanthrene. The objective is to offer a clear, data-driven overview to aid in the selection and application of these compounds in various research and development endeavors, including their use as photosensitizers, in organic light-emitting diodes (OLEDs), and as molecular probes.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical parameters for phenanthrene, 9,10-dicyanophenanthrene, and 2-phenylphenanthrene in solution at room temperature. These parameters are crucial for understanding the light-absorbing and emitting capabilities of these molecules.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |
| Phenanthrene | Cyclohexane | 292 | 15,800 | 348, 364 | 0.13 | 55.6 |
| 9,10-Dicyanophenanthrene | Acetonitrile | 311, 324 | - | 385 | - | - |
| 2-Phenylphenanthrene | Cyclohexane | 255, 298 | - | 350, 367 | 0.17 | 13.5 |
Note: Data for 9,10-dicyanophenanthrene is limited in the public domain. The provided absorption maxima are from studies in acetonitrile. Molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) for this compound require further experimental determination for a complete comparison.
Mandatory Visualization: The Jablonski Diagram
The Jablonski diagram below illustrates the fundamental photophysical processes that phenanthrene and its derivatives undergo upon excitation by light. This diagram is a critical tool for visualizing the electronic transitions that give rise to absorption, fluorescence, and phosphorescence.
Caption: Jablonski diagram illustrating photophysical pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties of phenanthrene compounds.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the phenanthrene compounds in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions ranging from 1 x 10⁻⁴ M to 1 x 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette over a wavelength range of 200-500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Data Analysis:
-
Plot absorbance at λ_abs versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) and fluorescence quantum yield (Φ_f).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the phenanthrene compounds in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube (PMT) detector. For quantum yield measurements, an integrating sphere is required.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the λ_abs of the compound.
-
Scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum intensity is the emission maximum (λ_em).
-
-
Fluorescence Quantum Yield (Φ_f) Measurement (Integrating Sphere Method):
-
Blank Measurement: Place a cuvette containing only the solvent inside the integrating sphere and record the scatter peak of the excitation light.
-
Sample Measurement: Replace the blank with the sample cuvette and record the spectrum, which will include the attenuated scatter peak and the fluorescence emission.
-
Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the reduction in the intensity of the scattered excitation light. The formula used is: Φ_f = (E_c - E_a) / (L_a - L_c) where E_c is the integrated emission of the sample, E_a is the integrated emission of the blank, L_a is the integrated excitation profile of the blank, and L_c is the integrated excitation profile of the sample.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_f).
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and TCSPC electronics.
-
Measurement:
-
Excite the sample with the pulsed light source at the absorption maximum.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to a single or multi-exponential decay function. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_f) where I₀ is the intensity at time zero.
-
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum and lifetime (τ_p).
Methodology:
-
Sample Preparation: Prepare solutions of the compounds in a rigid matrix at low temperature (e.g., in a frozen solvent like ethanol or in a polymer matrix at 77 K) to minimize non-radiative decay processes and enhance phosphorescence. The sample should be thoroughly deoxygenated to prevent quenching of the triplet state by molecular oxygen.
-
Instrumentation: Use a spectrofluorometer with a pulsed excitation source and a gated detector.
-
Phosphorescence Spectrum Measurement:
-
Excite the sample with a pulse of light.
-
Use a time delay after the excitation pulse to allow for the decay of the short-lived fluorescence.
-
Open the detector gate to collect the long-lived phosphorescence emission. Scan the emission monochromator to record the spectrum.
-
-
Phosphorescence Lifetime (τ_p) Measurement:
-
Set the emission monochromator to the phosphorescence maximum.
-
Record the decay of the phosphorescence intensity over time after the excitation pulse.
-
The phosphorescence lifetime is determined by fitting the decay curve to an exponential function.
-
peer-reviewed methods for the synthesis of 9-substituted phenanthrenes
For Researchers, Scientists, and Drug Development Professionals
The phenanthrene nucleus is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. The targeted synthesis of 9-substituted phenanthrenes, in particular, is of significant interest for the development of novel therapeutic agents and advanced materials. This guide provides a comparative overview of three prominent peer-reviewed methods for the synthesis of 9-substituted phenanthrenes: the Mallory Photocyclization, the Suzuki-Miyaura Coupling, and the Friedel-Crafts Acylation. The performance of each method is objectively compared, with supporting experimental data and detailed protocols to aid in methodological selection and application.
Comparative Performance of Synthetic Methods
The selection of a synthetic route to 9-substituted phenanthrenes is often guided by factors such as desired substitution pattern, availability of starting materials, and tolerance to various functional groups. The following table summarizes the key quantitative data for the three discussed methods, offering a direct comparison of their typical performance.
| Method | Typical Substrate | Key Reagents | Solvent | Reaction Time | Yield of 9-Isomer |
| Mallory Photocyclization | Substituted Stilbene | Iodine (catalyst), Air (oxidant) | Cyclohexane | 24-120 hours | 40-60% |
| Suzuki-Miyaura Coupling | 9-Bromophenanthrene, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, H₂O | 12-24 hours | 80-95% |
| Friedel-Crafts Acylation | Phenanthrene, Acetyl chloride | AlCl₃ | Ethylene dichloride | 1-2 hours | ~54%[1] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established peer-reviewed literature and are intended to be a starting point for laboratory implementation.
Mallory Photocyclization for the Synthesis of 9-Methylphenanthrene
This method utilizes a photochemical electrocyclization of a substituted stilbene to form the phenanthrene core. The presence of a catalytic amount of iodine and an oxidant, typically atmospheric oxygen, facilitates the final aromatization step.
Experimental Protocol:
A solution of (E)-1-(4-methylphenyl)-2-phenylethene (1.0 g, 5.15 mmol) and a catalytic amount of iodine (50 mg, 0.20 mmol) in cyclohexane (500 mL) is irradiated with a high-pressure mercury lamp for 96 hours. The solution is continuously stirred and exposed to air to facilitate oxidation. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 9-methylphenanthrene.
Suzuki-Miyaura Coupling for the Synthesis of 9-Phenylphenanthrene
This palladium-catalyzed cross-coupling reaction offers a highly efficient and versatile route to 9-arylphenanthrenes. It involves the reaction of 9-bromophenanthrene with an appropriate arylboronic acid.
Experimental Protocol:
To a solution of 9-bromophenanthrene (1.0 g, 3.9 mmol) in toluene (40 mL) is added phenylboronic acid (0.57 g, 4.7 mmol), tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol), and a 2M aqueous solution of potassium carbonate (20 mL). The mixture is heated to 80°C and stirred vigorously for 18 hours under an inert atmosphere. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 9-phenylphenanthrene.
Friedel-Crafts Acylation for the Synthesis of 9-Acetylphenanthrene
This classic electrophilic aromatic substitution reaction provides a direct route to 9-acylphenanthrenes. The choice of solvent is critical for achieving high regioselectivity for the 9-position.
Experimental Protocol:
To a stirred solution of phenanthrene (1.0 g, 5.6 mmol) in ethylene dichloride (20 mL) at 0°C is added aluminum chloride (0.83 g, 6.2 mmol). Acetyl chloride (0.48 mL, 6.7 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for 1.5 hours. The reaction is then quenched by the slow addition of ice-cold water. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from ethanol to yield 9-acetylphenanthrene.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Mallory Photocyclization.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Friedel-Crafts Acylation.
References
Safety Operating Guide
Navigating the Disposal of 9-Phenanthreneacetonitrile: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of 9-Phenanthreneacetonitrile is essential for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks and ensure adherence to regulatory standards.
Core Principles of Disposal
The fundamental principle for disposing of this compound, as with many laboratory chemicals, is to never dispose of it down the drain or in regular trash.[1] It must be collected as hazardous waste and managed by trained personnel.[1][2]
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, properly labeled hazardous waste container for solid chemical waste.[5]
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated hazardous waste container for flammable or organic liquid waste.[5] Do not mix incompatible chemicals.[5] The container should be clearly labeled with the full chemical name and its components.[1]
-
-
Container Management:
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, which is typically located within or near the laboratory in a secondary containment bin.[1][2] This area should be clearly marked and away from general laboratory traffic.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures
In case of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For larger spills, await the arrival of trained emergency responders.
Waste Handling Summary
| Waste Type | Container | Labeling | Storage | Disposal |
| Solid this compound | Designated solid hazardous waste container | "Hazardous Waste," "this compound," list any contaminants | Satellite Accumulation Area | EHS/Licensed Contractor Pickup |
| Solutions of this compound | Designated liquid hazardous waste container (flammable/organic) | "Hazardous Waste," "this compound," list solvent and concentration | Satellite Accumulation Area | EHS/Licensed Contractor Pickup |
| Contaminated Labware | Dispose of as solid hazardous waste or decontaminate thoroughly if reusable | N/A | N/A | Follow solid waste procedures |
Chemical Waste Disposal Decision Workflow
References
Personal protective equipment for handling 9-Phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Phenanthreneacetonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Proper PPE is mandatory to prevent exposure through inhalation, ingestion, and skin contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended. | Provides protection against incidental contact. Nitrile gloves show good resistance to many chemicals, including nitriles. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended, especially when handling the solid material outside of a fume hood. | Protects against inhalation of dust or aerosols. The use of a respirator requires a formal respiratory protection program, including fit testing and training. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing exposure and preventing spills.
Step 1: Preparation
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
PPE Donning: Before handling the chemical, ensure all required PPE is worn correctly.
-
Spill Kit: Have a chemical spill kit readily available in the work area. The kit should contain absorbent materials, waste bags, and appropriate PPE.
Step 2: Handling
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Step 3: Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Step 4: Disposal
-
Waste Identification: All waste contaminated with this compound (e.g., gloves, absorbent pads, empty containers) must be considered hazardous waste.
-
Waste Segregation: Collect all hazardous waste in a designated, labeled, and sealed container.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.[1]
Emergency and Disposal Plans
Table 2: Emergency and Disposal Quick Reference
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| Small Spill (in fume hood) | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). 3. Scoop the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with soap and water. 5. Dispose of all contaminated materials as hazardous waste. |
| Large Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent the spill from spreading and entering drains. 4. Only trained personnel with appropriate respiratory protection should attempt to clean up the spill. |
| Waste Disposal | All materials contaminated with this compound must be disposed of as hazardous waste through your institution's EHS program. Follow all applicable federal, state, and local regulations. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
